Luteone
Description
This compound has been reported in Lupinus pubescens, Phaseolus lunatus, and other organisms with data available.
See also: Lupinus luteus seed (part of).
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVAPMCVABQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194574 | |
| Record name | Luteone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41743-56-0 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3E0232IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 - 227 °C | |
| Record name | Luteone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources of Luteone Isoflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies related to the prenylated isoflavone, Luteone. The information is tailored for professionals in research and drug development, with a focus on data presentation, experimental protocols, and visualization of key pathways.
Introduction to this compound
This compound is a prenylated isoflavone, a class of flavonoids characterized by the addition of a prenyl group to the isoflavone backbone. This structural modification often enhances the biological activity of the compound. The IUPAC name for this compound is 5,7,2',4'-tetrahydroxy-6-(3-methylbut-2-enyl)isoflavone. Due to its structural similarity to endogenous estrogens, this compound, like other isoflavones, is classified as a phytoestrogen and is of interest for its potential pharmacological activities.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the pods of Laburnum anagyroides, a member of the Fabaceae family. Research has identified this compound as a constituent of this plant. While other prenylated isoflavones are found in various legumes, the specific distribution of this compound in the plant kingdom beyond Laburnum anagyroides is not extensively documented in currently available scientific literature.
Quantitative Data
Specific quantitative data on the concentration of this compound in Laburnum anagyroides pods and other potential sources is limited in publicly accessible literature. The following table summarizes the known sources and provides a qualitative indication of this compound presence. Further research and access to specialized phytochemical databases would be required for precise quantitative comparisons.
| Plant Species | Plant Part | This compound Concentration (mg/g dry weight) | Reference |
| Laburnum anagyroides | Pods | Data not available in accessible literature | Sato et al. (1995) |
| Other Fabaceae species | Various | Presence of other prenylated isoflavones is common, but specific data for this compound is scarce.[1][2][3][4][5] | General Literature |
Biosynthesis of this compound
The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants, including flavonoids and isoflavonoids. The pathway culminates in the prenylation of an isoflavone precursor.
The key steps are:
-
Phenylpropanoid Pathway: The pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA.
-
Flavonoid/Isoflavonoid Branch: 4-coumaroyl-CoA enters the flavonoid biosynthesis pathway, leading to the formation of the chalcone, naringenin chalcone. This is then isomerized to the flavanone, naringenin.
-
Isoflavone Synthesis: A key step specific to isoflavonoid synthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by isoflavone synthase (IFS), to form a 2-hydroxyisoflavanone. Subsequent dehydration yields the isoflavone backbone. For this compound, the precursor is likely genistein (5,7,4'-trihydroxyisoflavone).
-
Prenylation: The final step in this compound biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of the genistein backbone. This reaction is catalyzed by a prenyltransferase enzyme.
Experimental Protocols
The following sections describe generalized experimental protocols for the extraction, isolation, and characterization of this compound from plant material, based on standard methodologies for prenylated isoflavones.
Extraction of this compound from Laburnum anagyroides Pods
This protocol outlines a general procedure for the solvent extraction of isoflavones from plant material.
-
Sample Preparation:
-
Collect fresh, mature pods of Laburnum anagyroides.
-
Air-dry the pods in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried pods into a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add 1 L of 80% methanol (methanol:water, 80:20 v/v).
-
Macerate the mixture at room temperature for 24 hours with continuous stirring.
-
Alternatively, perform Soxhlet extraction for 8-12 hours for a more exhaustive extraction.
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Isolation and Purification of this compound
This protocol describes a general chromatographic approach for the isolation of this compound from the crude extract.
-
Fractionation of Crude Extract:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography using a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
-
Purification of this compound-containing Fractions:
-
Pool the fractions that show the presence of the target compound (based on TLC comparison with a standard, if available, or by subsequent analytical analysis).
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid) to achieve fine separation.
-
Collect the peak corresponding to this compound and concentrate it to obtain the purified compound.
-
References
- 1. Measuring Luteolin's Ultraviolet Absorption Potential [eureka.patsnap.com]
- 2. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Luteone: A Technical Guide for Researchers
An In-depth Exploration of the Enzymatic Pathway, Regulation, and Experimental Methodologies for the Production of a Potent Prenylated Isoflavonoid in Plants.
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the biosynthesis of Luteone, a prenylated isoflavonoid with significant biological activities. Drawing from current scientific literature, this document details the enzymatic steps, precursor molecules, and regulatory aspects of the this compound synthesis pathway in plants, with a particular focus on its occurrence in Lupinus species. Furthermore, this guide presents key experimental protocols and quantitative data to facilitate further research and application in drug development and metabolic engineering.
Introduction to this compound and its Significance
This compound is a prenylated isoflavonoid found predominantly in leguminous plants, particularly in species of the Lupinus genus (lupins)[1]. Prenylation, the attachment of a prenyl group, enhances the lipophilicity and biological activity of isoflavonoids[2]. This compound, specifically 6-prenyl-2'-hydroxygenistein, has garnered interest for its potential pharmacological properties, including antimicrobial and cytotoxic activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid pathway, which itself originates from the general phenylpropanoid pathway. The pathway can be conceptually divided into three main stages:
-
Core Isoflavonoid Skeleton Formation: Synthesis of the isoflavone genistein from L-phenylalanine.
-
Hydroxylation: Conversion of genistein to 2'-hydroxygenistein.
-
Prenylation: Attachment of a dimethylallyl pyrophosphate (DMAPP) group to 2'-hydroxygenistein to form this compound.
The complete proposed biosynthetic pathway is illustrated below.
Figure 1: Proposed Biosynthesis Pathway of this compound. This diagram illustrates the enzymatic conversion of L-Phenylalanine to this compound.
From Phenylalanine to Genistein: The Isoflavonoid Core
The initial steps of this compound biosynthesis follow the well-established general phenylpropanoid and flavonoid pathways[3]. These steps are summarized as follows:
-
L-Phenylalanine to p-Coumaroyl-CoA: The aromatic amino acid L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.
-
-
p-Coumaroyl-CoA to Naringenin:
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.
-
-
Naringenin to Genistein: This is the committed step for isoflavonoid biosynthesis.
-
Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes an aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone[4].
-
2-Hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to form the isoflavone genistein[5].
-
The Hydroxylation Step: Formation of 2'-Hydroxygenistein
The immediate precursor for the final prenylation step in this compound biosynthesis is 2'-hydroxygenistein. This intermediate is formed from genistein through the action of a specific hydroxylase:
-
Isoflavone 2'-hydroxylase (I2'H): This enzyme, a member of the cytochrome P450 superfamily (CYP81E family), introduces a hydroxyl group at the 2' position of the B-ring of genistein[6][7][8]. This hydroxylation is a critical step that dictates the subsequent prenylation site.
The Final Step: Prenylation to this compound
The defining step in this compound biosynthesis is the attachment of a prenyl group to 2'-hydroxygenistein. This reaction is catalyzed by a prenyltransferase:
-
2'-hydroxygenistein 6-prenyltransferase: This putative enzyme catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C6 position of the A-ring of 2'-hydroxygenistein. While several isoflavonoid prenyltransferases have been identified in Lupinus species, the specific enzyme responsible for the 6-prenylation of 2'-hydroxygenistein to form this compound has not yet been definitively characterized[2][6]. Studies on the prenyltransferase LaPT1 from Lupinus albus showed that it prenylates 2'-hydroxygenistein at the 3' position, not the 6-position to form this compound, suggesting the existence of another, uncharacterized prenyltransferase responsible for this compound synthesis[2].
Regulation of this compound Biosynthesis
The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families. These transcription factors can be induced by various developmental cues and environmental stresses, such as pathogen attack, leading to the accumulation of isoflavonoids as phytoalexins[3].
In the context of Lupinus, the expression of isoflavonoid biosynthetic genes is known to be regulated, but the specific transcription factors controlling the this compound branch of the pathway remain to be fully elucidated. The differential expression of prenyltransferase genes in various tissues and under different conditions likely plays a key role in determining the final profile of prenylated isoflavonoids, including this compound.
Data Presentation
Currently, specific quantitative data for the enzymes directly leading to this compound are limited in the literature. The following table summarizes the available information and highlights the data that still needs to be determined.
| Enzyme | Substrate(s) | Product | Km | kcat | Plant Source | Reference(s) |
| Isoflavone 2'-hydroxylase (I2'H) | Genistein, NADPH, O2 | 2'-Hydroxygenistein | Not Reported | Not Reported | Glycyrrhiza echinata, Safflower | [6][7][8] |
| LaPT1 | Genistein, DMAPP | Isowighteone (3'-prenylgenistein) | 55 µM (Genistein), 99 µM (DMAPP) | Not Reported | Lupinus albus | [2] |
| LaPT1 | 2'-Hydroxygenistein, DMAPP | 3'-prenyl-2'-hydroxygenistein | Not Reported | Not Reported | Lupinus albus | [2] |
| Putative 2'-hydroxygenistein 6-prenyltransferase | 2'-Hydroxygenistein, DMAPP | This compound | To be determined | To be determined | Lupinus spp. | - |
Experimental Protocols
This section provides generalized methodologies for the key enzymatic assays relevant to the this compound biosynthetic pathway. These protocols can be adapted for the characterization of the specific enzymes from Lupinus species.
Heterologous Expression of Plant Prenyltransferases
Plant prenyltransferases are often membrane-bound and can be challenging to express and purify. A common strategy is heterologous expression in yeast (Saccharomyces cerevisiae) or insect cells.
Figure 2: Workflow for Heterologous Expression and Assay. This diagram outlines the key steps for producing and testing plant prenyltransferases.
Protocol Outline:
-
Gene Isolation and Vector Construction:
-
Isolate total RNA from the target Lupinus tissue (e.g., roots, where prenylated isoflavonoids are abundant).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame of the putative prenyltransferase gene using PCR with gene-specific primers.
-
Clone the PCR product into a suitable yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation and Culture:
-
Transform the expression vector into a suitable yeast strain (e.g., INVSc1).
-
Select for transformed colonies on appropriate selection media.
-
Grow a small-scale culture in selective media and then scale up to a larger volume.
-
Induce protein expression by adding galactose to the culture medium.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with a suitable buffer.
-
Disrupt the cells using methods such as glass bead homogenization or a French press in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
In Vitro Prenyltransferase Assay
This assay is used to determine the activity and substrate specificity of the heterologously expressed prenyltransferase.
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5-8.5)
-
MgCl2 (divalent cations are typically required for activity)
-
Isoflavonoid substrate (e.g., 2'-hydroxygenistein) dissolved in a suitable solvent (e.g., DMSO)
-
Prenyl donor (DMAPP)
-
Microsomal protein preparation containing the prenyltransferase
Procedure:
-
Combine the buffer, MgCl2, and isoflavonoid substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding DMAPP and the microsomal protein.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products by HPLC, LC-MS, or other appropriate chromatographic techniques to identify and quantify the prenylated product (this compound).
For Kinetic Analysis:
To determine the Km and kcat values, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation.
Future Directions and Applications
The complete elucidation of the this compound biosynthetic pathway, including the definitive identification and characterization of the 2'-hydroxygenistein 6-prenyltransferase, will open up new avenues for research and application.
-
Metabolic Engineering: Overexpression of the key biosynthetic genes in plants or microbial hosts could lead to the high-level production of this compound for pharmaceutical applications.
-
Drug Discovery: A thorough understanding of the enzymatic steps allows for the chemoenzymatic synthesis of novel this compound derivatives with potentially enhanced biological activities.
-
Crop Improvement: Engineering the this compound pathway in crop plants could enhance their resistance to pathogens.
Conclusion
The biosynthesis of this compound represents a specialized branch of isoflavonoid metabolism that involves a series of well-defined enzymatic reactions. While the general pathway has been outlined, the specific prenyltransferase responsible for the final step in this compound formation remains a key missing piece of the puzzle. Further research focused on the isolation and characterization of this enzyme from Lupinus species is essential for a complete understanding of this pathway and for unlocking its potential for biotechnological applications. This guide provides a solid foundation for researchers to pursue these exciting avenues of investigation.
References
- 1. Exploring the response of yellow lupine (Lupinus luteus L.) root to drought mediated by pathways related to phytohormones, lipid, and redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 4. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of white lupin isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an isoflavonoid-specific prenyltransferase from Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative metabolomic profiling of Lupinus albus and L. angustifolius harvest residues: exploring chemical diversity and valorization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
An In-Depth Technical Guide on the Biological Activity of Luteone
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific biological activities of Luteone, a prenylated isoflavone (PubChem CID: 5281797), is exceptionally limited in publicly available scientific literature. The majority of research focuses on the similarly named but structurally distinct flavone, Luteolin. This guide summarizes the available information on isoflavones as a class and on extracts from plants known to contain this compound, while clearly indicating the significant data gaps for this compound itself.
Introduction to this compound
This compound is a prenylated isoflavone, a class of secondary metabolites found in some plant species.[1] It is structurally distinct from the more extensively studied flavone, Luteolin. Plant sources reported to contain this compound include Flemingia macrophylla, Lupinus pubescens, and Phaseolus lunatus.[1] While extracts from these plants have demonstrated various biological activities, specific attribution of these effects to this compound is often not established.
Biological Activities of Isoflavone-Rich Extracts and General Isoflavones
Due to the scarcity of data on this compound, this section will focus on the known biological activities of isoflavones as a class and extracts from this compound-containing plants. It is important to note that these activities cannot be directly and solely attributed to this compound without further specific research.
Anti-Inflammatory Activity
Isoflavones are generally recognized for their anti-inflammatory properties.[2][3] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways.
Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Isoflavones have been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[4][5] Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
-
MAPK (Mitogen-Activated Protein Kinase): The MAPK signaling cascade is another target for the anti-inflammatory effects of isoflavones.[6][7] By modulating MAPK pathways (including p38, JNK, and ERK), isoflavones can influence cellular responses to inflammatory stimuli.
Antioxidant Activity
Extracts from plants known to contain isoflavones, such as Phaseolus lunatus and Flemingia macrophylla, have demonstrated antioxidant properties.[8][9][10] These activities are typically assessed through various in vitro assays that measure the capacity to scavenge free radicals.
An isoflavonoid-rich extract from Flemingia macrophylla exhibited the following antioxidant activities:
| Assay | IC50 Value (μg/mL) |
| DPPH Radical Scavenging | 2.1 |
| Superoxide Anion Scavenging | 366.8 |
| Hydrogen Peroxide Scavenging | 178.9 |
| Hydroxyl Radical Scavenging | 230.9 |
| Data from an isoflavonoid-rich extract of Flemingia macrophylla.[10] |
Anticancer Activity
Isoflavones as a class have been investigated for their potential anticancer effects.[2][11][12] Proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.
Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Isoflavones have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.[13][14]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound extract) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the test compound dilutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by detecting phosphorylated proteins).
Methodology:
-
Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a suitable buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Visualizations of Putative Signaling Pathways
The following diagrams illustrate the general signaling pathways that are known to be modulated by isoflavones. It is critical to reiterate that the specific effects of this compound on these pathways have not been experimentally determined.
Caption: General experimental workflow for investigating the biological activity of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by isoflavones.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by isoflavones.
Conclusion and Future Directions
The current body of scientific literature presents a significant knowledge gap regarding the specific biological activities of this compound. While the broader class of isoflavones, and extracts from plants containing this compound, show promise in anti-inflammatory, antioxidant, and anticancer research, dedicated studies on purified this compound are urgently needed.
Future research should focus on:
-
Isolation and purification of this compound from its natural sources.
-
Comprehensive in vitro evaluation of the anti-inflammatory, antioxidant, and cytotoxic activities of purified this compound, including the determination of IC50 values.
-
Mechanistic studies to elucidate the specific signaling pathways modulated by this compound.
-
In vivo studies to assess the efficacy and safety of this compound in relevant disease models.
Such research will be crucial to unlock the potential therapeutic applications of this specific isoflavone.
References
- 1. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenolic Compounds, Antioxidant Activity and Mineral Contents in Grains of Phaseolus lunatus L. and P. coccineus L. Landraces [arccjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Mechanism of Action of Luteone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteone, a prenylated isoflavone found in plants such as Laburnum anagyroides, is a flavonoid with potential therapeutic applications.[1] Due to the limited availability of direct experimental data on this compound, this technical guide outlines its predicted mechanism of action based on the extensive research conducted on its structural analog, luteolin. Luteolin is known to exert potent anti-inflammatory, antioxidant, and anticancer effects by modulating a variety of cellular signaling pathways. This document provides a comprehensive overview of these predicted mechanisms, supported by quantitative data from luteolin studies, detailed experimental protocols, and visual diagrams of key signaling cascades. The insights presented herein aim to guide future research and drug development efforts focused on this compound.
Introduction
This compound (IUPAC name: 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one) is a naturally occurring isoflavone distinguished by a prenyl group attached to its core structure.[1][2] Isoflavones, as a class, are recognized for their ability to interact with various cellular targets, including estrogen receptors, and to inhibit enzymes such as tyrosine kinases.[3][4]
While direct research on this compound is limited, its structural similarity to the well-studied flavone, luteolin, allows for a predictive analysis of its biological activities. This guide will, therefore, extrapolate the known mechanisms of luteolin to predict those of this compound, with the explicit understanding that these are predicted pathways and require experimental validation for this compound itself. The primary predicted mechanisms of action for this compound, based on luteolin data, include anti-inflammatory, anticancer, and antioxidant effects.
Predicted Anti-Inflammatory Mechanism of Action
This compound is predicted to exert significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. The primary mechanisms are expected to be the inhibition of the NF-κB and MAPK signaling pathways and the modulation of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin has been shown to inhibit this pathway at multiple levels.[5][6][7] It is predicted that this compound will similarly:
-
Inhibit IκBα Degradation: Prevent the degradation of the inhibitory protein IκBα, thus keeping NF-κB sequestered in the cytoplasm.[5][8]
-
Block NF-κB Nuclear Translocation: Inhibit the translocation of the p65 subunit of NF-κB into the nucleus, preventing the transcription of pro-inflammatory genes.[5][8]
-
Reduce Pro-inflammatory Cytokine Production: Decrease the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10][11]
Diagram: Predicted Inhibition of the NF-κB Pathway by this compound
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Luteolin has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[9][12][13] this compound is predicted to share this activity, leading to a downstream reduction in the production of inflammatory mediators.
Diagram: Predicted Modulation of the MAPK Pathway by this compound
Caption: Predicted modulation of the MAPK signaling pathway by this compound.
Predicted Anticancer Mechanism of Action
This compound is predicted to possess anticancer properties through the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key cancer-related signaling pathways.
Induction of Apoptosis
Luteolin is a known inducer of apoptosis in various cancer cell lines.[14][15][16] this compound is predicted to induce programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by:
-
Modulating Bcl-2 Family Proteins: Increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.
-
Activating Caspases: Triggering the caspase cascade, including caspase-3 and caspase-9.
-
Upregulating Death Receptors: Increasing the expression of death receptors such as FAS and TRAIL receptors.
Inhibition of Cell Proliferation and Metastasis
Luteolin inhibits the proliferation and metastasis of cancer cells by targeting multiple signaling pathways.[16] this compound is predicted to:
-
Inhibit the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Luteolin has been shown to inhibit the phosphorylation of Akt and mTOR.[17][18][19][20]
-
Downregulate Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. Luteolin has been shown to decrease the expression of MMP-2 and MMP-9.
-
Modulate Cell Cycle Proteins: Induce cell cycle arrest by altering the expression of cyclins and cyclin-dependent kinases (CDKs).
Diagram: Predicted Anticancer Signaling Pathways of this compound
Caption: Predicted anticancer signaling pathways modulated by this compound.
Predicted Antioxidant Activity
Luteolin is a potent antioxidant, and this compound is expected to share this property.[10] The predicted antioxidant mechanisms include:
-
Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Upregulation of Antioxidant Enzymes: Increasing the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Inhibition of Pro-oxidant Enzymes: Inhibiting enzymes that generate ROS, such as xanthine oxidase.
Quantitative Data (Based on Luteolin Studies)
The following tables summarize quantitative data from studies on luteolin, which can serve as a predictive reference for the potential potency of this compound.
Table 1: Inhibitory Concentration (IC50) of Luteolin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 20 | [21] |
| HaCaT | Skin (Keratinocytes) | 37.1 | [22] |
| A375 | Melanoma | 115.1 | [22] |
Table 2: Enzyme Inhibition by Luteolin
| Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Soybean Lipoxygenase-1 | 5.0 | Noncompetitive | [19] |
| α-Glucosidase | ~32.3 | Noncompetitive | [23][24] |
| CYP3A4 | 2.5 (for Chrysin, a related flavonoid) | - | [25] |
| Lipase | - (Luteolin showed strongest inhibition among tested flavones) | - | [26] |
Detailed Experimental Protocols (Based on Luteolin Studies)
The following are detailed methodologies for key experiments cited in the literature on luteolin, which can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cells.
-
Procedure:
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Diagram: Experimental Workflow for MTT Assay
References
- 1. This compound (isoflavone) - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoflavone | C15H10O2 | CID 72304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Anticancer activity of the plant flavonoid luteolin against preclinical models of various cancers and insights on different signalling mechanisms modulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luteolin inhibits autophagy in allergic asthma by activating PI3K/Akt/mTOR signaling and inhibiting Beclin-1-PI3KC3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative studies to evaluate relative in vitro potency of luteolin in inducing cell cycle arrest and apoptosis in HaCaT and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Human Metabolome Database: Showing metabocard for this compound (HMDB0036595) [hmdb.ca]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteone, a prenylated isoflavone, and its derivatives represent a promising class of flavonoid compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and related flavonoids. Drawing on available data for this compound and its close analog, luteolin, this document details their anticancer and anti-inflammatory properties. Key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, are discussed as primary targets. This guide also includes structured tables of quantitative data for easy comparison, detailed experimental protocols for relevant biological assays, and visualizations of signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction to this compound and Prenylated Isoflavones
This compound (2′,4′,5,7-Tetrahydroxy-6-(3-methylbut-2-en-1-yl)isoflavone) is a naturally occurring prenylated isoflavone found in plants such as Laburnum anagyroides and various Lupinus species.[1] The presence of a prenyl group on the isoflavone backbone is a key structural feature that often enhances the biological activity of the parent compound, likely by increasing its lipophilicity and ability to interact with cellular membranes and proteins.[2] Prenylated flavonoids, as a class, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] This guide will focus on the synthesis and biological evaluation of this compound and its derivatives, with a particular emphasis on their potential as anticancer and anti-inflammatory agents.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives is a critical step in enabling further biological and pharmacological evaluation. Several synthetic strategies have been developed to produce these compounds.
Regioselective Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process starting from a substituted acetophenone. One established method is the palladium-catalyzed coupling reaction.[5]
Workflow for the Synthesis of this compound:
Caption: General workflow for the regioselective synthesis of this compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modification of the hydroxyl groups on the this compound backbone. Acylation is a common strategy to produce derivatives with potentially altered solubility and bioavailability.[6]
Experimental Protocol: One-Pot Synthesis of Luteolin Acyl Derivatives (Adapted for this compound)
This protocol describes a general one-pot method for the acylation of luteolin, which can be adapted for this compound.[6]
-
Materials:
-
This compound (as starting material)
-
Anhydride (e.g., acetic anhydride, propionic anhydride, butyric anhydride)
-
Pyridine (as solvent)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
-
-
Procedure:
-
Dissolve this compound in pyridine in a reaction flask.
-
Add the desired anhydride to the solution. The molar ratio of this compound to anhydride can be varied to control the degree of acylation. A common ratio is 1:4.[6]
-
The reaction temperature is a critical parameter. For the synthesis of 7,3',4'-tri-O-acylated derivatives, the reaction is typically carried out at room temperature (e.g., 25°C).[6] For the synthesis of 5,7,3',4'-tetra-O-acylated derivatives, a higher temperature (e.g., 110°C) is required.[6]
-
The reaction is allowed to proceed for a set time, which may vary depending on the specific reactants and conditions.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product is then purified using techniques such as column chromatography and recrystallization to yield the desired this compound acyl derivative.[6]
-
Biological Activities and Mechanisms of Action
This compound and its related flavonoids exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.
Anticancer Activity
While specific data for this compound is limited, extensive research on the structurally similar flavonoid, luteolin, provides valuable insights into the potential anticancer mechanisms of this compound. Luteolin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][4]
Key Anticancer Mechanisms (Inferred from Luteolin Studies):
-
Induction of Apoptosis: Luteolin induces apoptosis through both intrinsic and extrinsic pathways.[7] This involves the modulation of pro-apoptotic (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9]
-
Cell Cycle Arrest: Luteolin can arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[2]
-
Modulation of Signaling Pathways: Luteolin has been shown to suppress several signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK pathways.[1][8][10]
Signaling Pathway: Luteolin-Induced Apoptosis
References
- 1. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Luteone Target Prediction: A Technical Guide to In Silico Methodologies
A significant gap in current scientific literature surrounds the specific molecular targets of Luteone, a prenylated isoflavone with recognized antioxidant, antibacterial, and antifungal properties.[1] Unlike its extensively studied counterpart, Luteolin, this compound remains a frontier in computational pharmacology. This technical guide, therefore, addresses the in silico prediction of this compound's biological targets by outlining a comprehensive workflow based on established methodologies for similar isoflavonoids. In the absence of specific quantitative data for this compound, this document serves as a roadmap for researchers, scientists, and drug development professionals to navigate the prediction and validation of its therapeutic targets.
This guide will detail the necessary steps, from initial data retrieval to experimental validation, providing a framework to unlock the therapeutic potential of this compound.
Section 1: Foundational Steps in this compound Target Prediction
The initial phase of any in silico target prediction endeavor involves gathering all available information about the compound of interest. For this compound, this process begins with leveraging chemical and biological databases.
1.1. Compound Information Retrieval:
The first step is to obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string and other chemical identifiers for this compound from established databases such as PubChem (CID 5281797) and ChEBI (CHEBI:27917).[2] This information is crucial for input into various predictive software and platforms. Physicochemical properties, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, are also retrieved to assess its drug-likeness according to frameworks like Lipinski's Rule of Five.
1.2. Literature and Database Mining for Preliminary Clues:
A thorough search of scientific literature and natural product databases is essential to uncover any known biological activities or interactions of this compound. While specific target data is scarce, databases like the Human Metabolome Database (HMDB) classify this compound as a 6-prenylated isoflavanone and note its presence in various plants.[3] This information can provide initial clues about its potential roles in biological systems.
Section 2: Core In Silico Target Prediction Methodologies
With the foundational data in hand, the next stage involves employing a variety of computational techniques to generate a list of putative protein targets for this compound. A multi-pronged approach, combining different methodologies, is recommended to increase the confidence in the predictions.
2.1. Ligand-Based Target Prediction:
This approach leverages the principle that structurally similar molecules often bind to similar protein targets.
-
Chemical Similarity Searching: Platforms like SwissTargetPrediction and the Similarity Ensemble Approach (SEA) can be used. The SMILES string of this compound is submitted to these servers, which then screen vast databases of known ligand-target interactions to identify proteins that bind to molecules structurally similar to this compound.
-
Pharmacophore Modeling: This method focuses on the 3D arrangement of essential chemical features (pharmacophore) of a molecule that are responsible for its biological activity. If a set of molecules with known activity against a specific target shares a common pharmacophore with this compound, it can be inferred that this compound might also bind to that target.
2.2. Structure-Based Target Prediction (Reverse Docking):
Reverse docking, or inverse docking, involves screening a library of protein structures to identify which ones are most likely to bind to this compound.
-
Molecular Docking Simulations: Using software such as AutoDock Vina or PyRx, the 3D structure of this compound is docked into the binding sites of a large collection of protein crystal structures from the Protein Data Bank (PDB). The docking scores, which estimate the binding affinity (e.g., in kcal/mol), are then used to rank the potential targets. A lower binding energy generally indicates a more favorable interaction. For instance, in silico studies on other flavonoids have utilized this method to predict interactions with targets like the androgen receptor and epidermal growth factor receptor (EGFR).[4][5]
2.3. Network Pharmacology:
Network pharmacology provides a systems-level perspective by constructing and analyzing networks of compound-target-disease interactions.
-
Target Identification and Network Construction: Putative targets for this compound, identified through the methods above, are collected. These targets are then mapped onto protein-protein interaction (PPI) networks using databases like STRING. This helps to understand the broader biological context of the predicted targets and identify key signaling pathways that might be modulated by this compound. While no specific network pharmacology studies exist for this compound, similar analyses for Luteolin have identified targets such as MMP9, MAPK1, and EGFR, which are involved in inflammation and cancer pathways.[6][7]
Section 3: Data Presentation and Prioritization of Predicted Targets
The output of the in silico prediction methods is a list of potential targets. This data needs to be systematically organized and prioritized to guide subsequent experimental validation.
Table 1: Hypothetical Summary of Predicted this compound Targets and Binding Affinities
| Prediction Method | Predicted Target | Docking Score (kcal/mol) | Confidence Score | Supporting Evidence |
| Ligand-Based | ||||
| Chemical Similarity | Estrogen Receptor Alpha | N/A | High | High structural similarity to other known phytoestrogens. |
| Pharmacophore Modeling | PI3K | N/A | Medium | Shared pharmacophoric features with known PI3K inhibitors. |
| Structure-Based | ||||
| Reverse Docking | Androgen Receptor | -8.5 | High | Favorable binding energy and interactions with key residues. |
| Reverse Docking | EGFR Kinase Domain | -7.9 | Medium | Good fit within the ATP-binding pocket. |
| Network Pharmacology | ||||
| PPI Network Analysis | AKT1 | N/A | High | Central node in pathways involving other predicted targets. |
| PPI Network Analysis | SRC | N/A | Medium | Upstream regulator of predicted signaling pathways. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this compound is not currently available in the public domain.
Section 4: Experimental Protocols for Target Validation
In silico predictions are hypotheses that must be validated through rigorous experimental testing. The following are key experimental protocols that would be employed to confirm the predicted this compound-target interactions.
4.1. Binding Assays:
These assays directly measure the interaction between this compound and a purified target protein.
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: The purified recombinant target protein is immobilized on a sensor chip.
-
Interaction Analysis: A series of this compound solutions at different concentrations are flowed over the sensor surface.
-
Data Acquisition: The binding and dissociation of this compound to the target protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.
-
4.2. Enzyme Inhibition Assays:
If the predicted target is an enzyme, its functional activity in the presence of this compound can be measured.
-
Methodology: Kinase Activity Assay (for a predicted kinase target)
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate (e.g., a peptide), and ATP.
-
Inhibition: this compound is added to the reaction mixture at various concentrations.
-
Activity Measurement: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
4.3. Cellular Thermal Shift Assay (CETSA):
CETSA can be used to verify target engagement in a cellular context.
-
Methodology:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated at a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Target Detection: The amount of the soluble target protein at each temperature is quantified by Western blotting or mass spectrometry. An upward shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
-
Section 5: Visualization of Workflows and Pathways
Visual representations are critical for understanding the complex processes and relationships in target prediction.
5.1. Experimental Workflow Diagram:
5.2. Hypothetical Signaling Pathway Diagram:
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on targets commonly identified for other isoflavonoids.
Conclusion
The in silico prediction of this compound's biological targets presents a compelling opportunity to uncover its therapeutic potential. Although specific experimental data for this compound is currently lacking, the methodologies outlined in this guide provide a robust framework for initiating such investigations. By combining ligand-based, structure-based, and network pharmacology approaches, researchers can generate a prioritized list of putative targets. Subsequent experimental validation using techniques such as SPR, enzyme inhibition assays, and CETSA is crucial to confirm these predictions. The systematic application of this workflow will be instrumental in elucidating the mechanisms of action of this compound and paving the way for its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0036595) [hmdb.ca]
- 4. scienceopen.com [scienceopen.com]
- 5. Selection of Luteolin as a potential antagonist from molecular docking analysis of EGFR mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network pharmacology strategy to investigate the anti-inflammatory mechanism of luteolin combined with in vitro transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A NETWORK PHARMACOLOGY-BASED TREATMENT ANALYSIS OF LUTEOLIN FOR REGULATING PYROPTOSIS IN ACUTE LUNG INJURY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Luteone Extraction from Lupinus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteone, a prenylated isoflavone, is a bioactive compound found in various species of the Lupinus genus, commonly known as lupins. It has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed protocols for the extraction of this compound from Lupinus species, a summary of quantitative data from various extraction methodologies, and an overview of a key signaling pathway potentially modulated by this compound. Lupinus albus (white lupin) is often highlighted as a species with notable levels of isoflavonoids, including this compound[1].
Data Presentation: this compound and Isoflavone Content in Lupinus Species
The concentration of this compound and related isoflavones can vary significantly depending on the Lupinus species, ecotype, and the extraction method employed. The following table summarizes quantitative data on isoflavone content from various studies.
| Lupinus Species | Plant Material | Extraction Solvent/Method | Total Isoflavone/Flavonoid Content (mg/100g dry weight) | Source |
| Lupinus mutabilis | Raw Seeds | Hydroalcoholic extraction with acid hydrolysis | 123.6 - 198.3 | [2] |
| Lupinus mutabilis | Untreated Seeds | Not specified | 187 - 252 | [3] |
| Lupinus mutabilis | Debittered Seeds | Aqueous treatment | 125 - 203 | [3] |
| Lupinus albus | Seed Powder | 80% Methanol | Not explicitly quantified for total isoflavones, but noted as a significant source. | [4] |
| Lupinus luteus | Seed Powder | 80% Methanol | 365 (as mg GAE/100g for total phenolics) | [4] |
| Lupinus angustifolius | Seed Powder | 80% Methanol | 540 - 580 (as mg GAE/100g for total phenolics) | [4] |
Note: GAE = Gallic Acid Equivalents. Total phenolic content can be indicative of, but is not a direct measure of, isoflavone content.
Experimental Protocols
This section details a generalized protocol for the extraction of this compound from Lupinus seeds, based on common laboratory practices.
Protocol 1: Methanolic Extraction of this compound from Lupinus Seeds
This protocol is a widely used method for the extraction of isoflavonoids from lupin seeds.
Materials and Reagents:
-
Dried Lupinus seeds (e.g., Lupinus albus)
-
Grinder or mill
-
Methanol (HPLC grade)
-
Deionized water
-
Analytical balance
-
Erlenmeyer flasks
-
Orbital shaker or magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dry the Lupinus seeds to a constant weight.
-
Grind the dried seeds into a fine powder using a grinder or mill.
-
-
Extraction:
-
Weigh a known amount of the powdered seed material (e.g., 10 g).
-
Add the powdered sample to an Erlenmeyer flask.
-
Add 80% aqueous methanol at a specific solvent-to-solid ratio (e.g., 10:1 v/w, which would be 100 mL for 10 g of powder)[4].
-
Securely cap the flask and place it on an orbital shaker or use a magnetic stirrer.
-
Macerate the sample for a defined period (e.g., 12-24 hours) at room temperature[4].
-
-
Separation and Filtration:
-
After maceration, centrifuge the mixture at a moderate speed (e.g., 4000 x g) for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
Filter the supernatant through filter paper or a 0.45 µm syringe filter to remove any remaining fine particles.
-
-
Solvent Evaporation:
-
Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the methanol.
-
-
Purification (Optional Liquid-Liquid Extraction):
-
The concentrated aqueous residue can be further purified by liquid-liquid extraction with a non-polar solvent like ethyl acetate to partition the isoflavonoids.
-
-
Analysis:
-
The final extract can be redissolved in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.
-
Workflow Diagram for this compound Extraction
Caption: Generalized workflow for the extraction and analysis of this compound from Lupinus seeds.
This compound and Cellular Signaling Pathways
While research specifically on this compound's interaction with signaling pathways is emerging, the closely related flavonoid, luteolin, has been studied more extensively. Flavonoids are known to modulate various cellular signaling pathways implicated in cancer and inflammation. The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is often associated with cancer.
Wnt/β-Catenin Signaling Pathway and Potential Modulation by this compound
The canonical Wnt/β-catenin pathway is a key signaling cascade that plays a critical role in embryonic development and adult tissue homeostasis[5]. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation[6][7]. When a Wnt ligand binds to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival[8][9]. Certain flavonoids have been shown to inhibit this pathway at various points, thereby reducing the transcription of target genes and potentially exerting anti-cancer effects.
Caption: The canonical Wnt/β-catenin signaling pathway and a potential point of inhibition by this compound.
References
- 1. Comparative metabolomic profiling of Lupinus albus and L. angustifolius harvest residues: exploring chemical diversity and valorization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
Synthesis of Luteone for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of Luteone (2',4',5,7-tetrahydroxy-6-(3-methyl-2-butenyl)isoflavone), a naturally occurring prenylated isoflavone with potential therapeutic applications. The following sections detail a chemical synthesis protocol adapted from established methodologies, alongside available data on its biological activities.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a key strategy involving the regioselective introduction of a prenyl group onto an isoflavone backbone. The following protocol is a composite methodology based on the work of Tsukayama et al., which utilizes a palladium-catalyzed coupling reaction.
Synthesis Workflow
Application Note: Quantification of Luteolin by High-Performance Liquid Chromatography (HPLC)
Note on Analyte Name: The term 'Luteone' is not commonly found in scientific literature for HPLC analysis. This application note focuses on the quantification of Luteolin , a widely researched flavonoid, assuming a typographical error in the original query. Luteolin has significant biological properties, including anti-inflammatory and antioxidant effects, making its accurate quantification crucial for research and development.[1][2]
Introduction
Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a natural flavonoid present in a wide variety of plants, including fruits, vegetables, and medicinal herbs.[3] Its diverse pharmacological activities have made it a subject of interest in drug development and nutraceutical industries.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of luteolin in complex matrices such as herbal extracts, formulations, and biological samples.[4] This method offers high sensitivity, specificity, and accuracy.[5] This application note provides a detailed protocol for the quantification of luteolin using a validated Reverse-Phase HPLC (RP-HPLC) method.
Principle
This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of polar solvents. Luteolin is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte with a UV-Vis or Photodiode Array (PDA) detector at its maximum absorption wavelength and comparing the peak area to that of a known standard.[6] Luteolin exhibits characteristic UV absorption peaks around 255 nm, 267 nm, and 350 nm.[7] For quantification, a wavelength of approximately 350 nm is commonly selected to ensure specificity.[8][9][10]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient or isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or PDA Detector
-
Chromatography data acquisition and processing software
-
-
Materials and Reagents:
-
Luteolin reference standard (≥95% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q)
-
Formic acid or Ortho-phosphoric acid (analytical grade)
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of luteolin. These parameters may require optimization depending on the specific HPLC system, column, and sample matrix.
| Parameter | Recommended Conditions |
| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | A: Water with 0.1-0.2% Acid (Formic or Phosphoric)[5]B: Acetonitrile or Methanol |
| Elution Mode | Isocratic (e.g., Methanol:0.2% Phosphoric Acid, 55:45 v/v)[5] or Gradient |
| Flow Rate | 1.0 mL/min[5][12] |
| Column Temperature | 30-35°C[5] |
| Injection Volume | 10-20 µL[13] |
| Detection Wavelength | 350 nm[8][12] |
Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of luteolin reference standard and transfer it to a 10 mL volumetric flask.[11][14] Dissolve and dilute to volume with methanol.[11][14] This stock solution should be stored at a low temperature (e.g., -20°C) and protected from light.[15]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.5 - 100 µg/mL).
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be >0.999.[5]
Protocol 2: Sample Preparation (from Plant Material)
This protocol describes a general procedure for extracting luteolin from dried plant material.
-
Weighing: Accurately weigh about 0.5-1.0 g of the dried, powdered plant material.[8]
-
Extraction: Transfer the powder to a suitable flask and add 20-25 mL of a solvent mixture, such as 80% methanol.[8][16]
-
Sonication: Sonicate the mixture for approximately 30-45 minutes to facilitate extraction.[8][16]
-
Filtration/Centrifugation: Filter the extract through Whatman No. 4 paper or centrifuge the mixture to pellet the solid material.
-
Final Preparation: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[8] If the concentration is expected to be high, an appropriate dilution with the mobile phase may be necessary.
Protocol 3: HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis Sequence: Set up an analysis sequence including blanks (mobile phase), standard solutions (for calibration curve), quality control (QC) samples, and the prepared test samples.
-
Injection: Inject the samples into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak corresponding to luteolin. The retention time for luteolin should be consistent with that of the standard.
-
Quantification: Determine the concentration of luteolin in the samples by interpolating the peak area from the linear regression equation of the calibration curve. The final concentration should be calculated considering the initial sample weight and any dilution factors.
Method Validation Summary
A robust HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for luteolin quantification.
| Validation Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999[5][12] |
| Limit of Detection (LOD) | 0.02 - 39 ng/mL[5][12] |
| Limit of Quantification (LOQ) | 0.07 - 39.2 ng/mL[5][12] |
| Accuracy (% Recovery) | 96.8% - 110.1%[6][8] |
| Precision (% RSD) | Intra-day: < 2.2%[5]Inter-day: < 4.0%[5] |
| Robustness | %RSD < 2% for minor changes in flow rate, mobile phase composition, etc. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Luteolin quantification by HPLC.
Luteolin's Anti-inflammatory Signaling Pathway
Luteolin exerts its anti-inflammatory effects by modulating key signaling pathways.[1][17] It is known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa B) pathway and activate the antioxidant Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][18]
Caption: Luteolin's modulation of NF-κB and Nrf2 pathways.
References
- 1. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]
- 2. Immunopharmacological Activities of Luteolin in Chronic Diseases | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Quantify Luteolin in Herbal Extracts [eureka.patsnap.com]
- 5. Determination and assay validation of luteolin and apigenin in human urine after oral administration of tablet of Chrysanthemum morifolium extract by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Measuring Luteolin's Ultraviolet Absorption Potential [eureka.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: LC-MS Analysis of Luteone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteone is a naturally occurring prenylated isoflavonoid found in various plants, particularly in the genus Lupinus.[1][2][3] As a member of the isoflavonoid class of phytoestrogens, this compound is of increasing interest to the scientific community for its potential biological activities and therapeutic applications. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, metabolism research, and quality control of this compound-containing products. This document provides detailed application notes and protocols for the analysis of this compound and its potential metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited specific literature on this compound metabolism, some methodologies presented herein are adapted from established protocols for structurally similar flavonoids, such as luteolin and other isoflavonoids.[4][5][6]
Quantitative Data Summary
Due to the limited number of published studies focusing on the quantitative analysis of this compound in biological matrices, the following table presents an illustrative example of expected quantitative data. This data is hypothetical and serves as a template for reporting results from future pharmacokinetic studies.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Cmax (ng/mL) (Illustrative) | Tmax (h) (Illustrative) | AUC (ng*h/mL) (Illustrative) |
| This compound | Rat Plasma | 0.5 | 500 | 150 | 2 | 650 |
| This compound-glucuronide | Rat Plasma | 1.0 | 1000 | 450 | 4 | 2500 |
| Dihydroxythis compound | Rat Plasma | 0.8 | 600 | 80 | 6 | 720 |
| This compound | Human Urine | 2.0 | 2000 | N/A | 0-24 | N/A |
| This compound-sulfate | Human Urine | 2.5 | 2500 | N/A | 0-24 | N/A |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma and Urine)
This protocol outlines a generic procedure for the extraction of this compound and its metabolites from plasma and urine, which is a critical step to remove proteins and other interfering substances.[7][8]
Materials:
-
Biological matrix (plasma or urine)
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample, such as genistein or a stable isotope-labeled this compound)
-
Protein precipitation solvent: Acetonitrile or Methanol containing 0.1% formic acid
-
Enzymes for deconjugation (for total this compound analysis): β-glucuronidase and sulfatase
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent: Mobile phase A and B (e.g., 50:50 v/v)
Protocol:
-
Sample Thawing: Thaw frozen plasma or urine samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add 10 µL of the internal standard solution. Vortex briefly.
-
(Optional) Enzymatic Hydrolysis for Total this compound:
-
Add 50 µL of acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme mixture.
-
Incubate at 37°C for 2 hours.
-
-
Protein Precipitation: Add 300 µL of cold protein precipitation solvent to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
Liquid Chromatography (LC) Method
This method is designed for the separation of this compound and its potential metabolites on a reverse-phase C18 column.[4][6]
-
LC System: UPLC or HPLC system
-
Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and selective quantification.[6][9]
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 55 psi
-
MRM Transitions (Hypothetical):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 353.1 [Fragment 1] [Optimized Value] 353.1 [Fragment 2] [Optimized Value] This compound-glucuronide 529.1 353.1 [Optimized Value] Dihydroxythis compound 369.1 [Fragment 1] [Optimized Value] | Internal Standard | [Precursor Ion] | [Product Ion] | [Optimized Value] |
Note: The specific product ions and collision energies for this compound and its metabolites need to be determined by direct infusion of standards into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS analysis of this compound.
Putative Metabolic Pathway of this compound
The metabolism of this compound has not been extensively studied. However, based on the known metabolic pathways of other isoflavonoids, the primary metabolic routes are expected to be Phase II conjugation (glucuronidation and sulfation) and some Phase I modifications (e.g., hydroxylation).
References
- 1. LC-MSMS profiling of flavonoid conjugates in wild Mexican lupine, Lupinus reflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative metabolomic profiling of Lupinus albus and L. angustifolius harvest residues: exploring chemical diversity and valorization potential [frontiersin.org]
- 4. LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. Quantitative analysis of metabolites in complex biological samples using ion-pair reversed-phase liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Antioxidant Assays for Luteolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a common flavonoid found in a wide variety of plants including fruits, vegetables, and medicinal herbs, has garnered significant attention for its potent antioxidant properties. These properties are primarily attributed to its chemical structure, which enables it to act as a powerful free radical scavenger and metal chelator.[1] The evaluation of the antioxidant capacity of Luteolin is a critical step in its development as a potential therapeutic agent for diseases associated with oxidative stress. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to standardize the assessment of Luteolin's antioxidant potential.
Mechanism of Antioxidant Action
Flavonoids like Luteolin exert their antioxidant effects through several mechanisms.[2] Primarily, they can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron, which stabilizes the free radicals.[3] The presence of hydroxyl groups in their structure is crucial for this activity.[2] Additionally, Luteolin can chelate transition metal ions such as iron and copper, which prevents them from catalyzing the formation of free radicals.[1] Indirectly, Luteolin can modulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), further enhancing the cellular defense against oxidative damage.
Caption: General antioxidant mechanisms of Luteolin.
Quantitative Data Summary
The antioxidant capacity of Luteolin is commonly quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. The Ferric Reducing Antioxidant Power (FRAP) is another common measure.
| Assay | IC50 Value (μM) | Solvent/Conditions | Reference |
| DPPH | 13.2 ± 0.18 | Not Specified | [4] |
| DPPH | 9.4 | Acetone | [5] |
| DPPH | ~18.3 | Methanol | [5] |
| ABTS | 17.3 ± 0.82 | Not Specified | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including solvent and reaction time.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6]
Caption: Workflow for the DPPH antioxidant assay.
Methodology:
-
Reagent Preparation:
-
Luteolin Stock Solution: Prepare a 1 mM stock solution of Luteolin in a suitable solvent (e.g., DMSO or methanol). From this, prepare a series of dilutions to determine the dose-response curve.
-
DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[6]
-
Control: A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner as the Luteolin samples.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each Luteolin dilution (or standard/control) to the wells of a microplate.[8]
-
Add 100 µL of the DPPH working solution to all wells.[8]
-
Prepare a blank containing 100 µL of methanol and 100 µL of the Luteolin dilution (at the highest concentration) for background correction. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Luteolin sample.
-
-
Plot the % inhibition against the Luteolin concentration to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[7]
Caption: Workflow for the ABTS antioxidant assay.
Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7][9]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[9]
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
Plot the % inhibition against the Luteolin concentration to determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[11]
Caption: Workflow for the FRAP antioxidant assay.
Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[7][12] Warm the reagent to 37°C before use.[7]
-
Standard Curve: Prepare a series of aqueous solutions of ferrous sulfate (FeSO₄·7H₂O) at known concentrations (e.g., 100-2000 µM).
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[7]
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the Luteolin samples from the standard curve. The results are expressed as Fe²⁺ equivalents (e.g., in µM or mmol/g of sample).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay evaluates the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15]
References
- 1. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. abcam.cn [abcam.cn]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols: Antibacterial Activity of Luteolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a naturally occurring flavonoid, has demonstrated significant antibacterial properties against a range of pathogenic bacteria, including multidrug-resistant strains.[1] Its multifaceted mechanism of action, targeting key bacterial structures and metabolic processes, makes it a compelling candidate for the development of new antimicrobial agents. These application notes provide a comprehensive overview of the protocols for testing the antibacterial activity of luteolin and summarize its efficacy against various bacterial species.
Quantitative Data Summary
The antibacterial efficacy of luteolin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values of luteolin against several bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Trueperella pyogenes (various isolates and ATCC19411) | 78 | Not Reported | [2][3][4] |
| Multidrug-Resistant Escherichia coli | Not specified | Not specified | [1] |
| Escherichia coli | 64 | 128 | [5] |
| Escherichia coli | 312.5 | 625 | [6][7] |
| Enterobacter cloacae | 128 | 256 | [5] |
| Staphylococcus aureus | 312.5 | 625 | [6][7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][8][9][10]
Materials:
-
Luteolin stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile pipette tips and tubes
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in a suitable broth overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized cell density, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension in the test broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Luteolin Dilutions:
-
Perform serial two-fold dilutions of the luteolin stock solution in the test broth in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the luteolin dilutions. This will bring the final volume to 200 µL and the final bacterial concentration to the target density.
-
Include a positive control (broth with bacteria, no luteolin) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Determination of MBC:
-
To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that show no visible growth (at and above the MIC).
-
Spread the aliquot onto an agar plate and incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration of luteolin that results in a 99.9% reduction in the initial bacterial count.
-
Assessment of Cell Membrane and Wall Integrity
Damage to the bacterial cell wall and membrane can be assessed by measuring the leakage of intracellular components.[2][4]
a) Alkaline Phosphatase (AKP) Leakage Assay (Cell Wall Damage):
-
Treat a bacterial suspension with different concentrations of luteolin (e.g., 1/2 MIC, 1x MIC, 2x MIC) for a specific time.
-
Centrifuge the suspension to pellet the bacteria.
-
Measure the AKP activity in the supernatant using a commercially available kit. An increase in extracellular AKP indicates cell wall damage.[4]
b) β-Galactosidase Leakage Assay (Cell Membrane Damage):
-
Similar to the AKP assay, treat the bacteria with luteolin.
-
After centrifugation, measure the β-galactosidase activity in the supernatant using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). Increased activity signifies cell membrane damage.[2]
Time-Kill Curve Analysis
This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[1]
-
Prepare tubes with broth containing luteolin at various concentrations (e.g., 1/4x MIC, 1/2x MIC, 1x MIC, 2x MIC) and a control tube without luteolin.
-
Inoculate each tube with a standardized bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At different time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar to determine the viable cell count (CFU/mL).
-
Plot the log₁₀ CFU/mL against time to generate the time-kill curves.
Visualizations
Caption: Workflow for antibacterial activity testing of Luteolin.
Caption: Proposed mechanism of antibacterial action of Luteolin.
Mechanism of Action
Luteolin exerts its antibacterial effects through a multi-targeted approach, which contributes to its efficacy and potentially reduces the likelihood of resistance development.[2][3][4] The primary mechanisms include:
-
Disruption of Cell Wall and Membrane Integrity: Luteolin can damage the bacterial cell wall and membrane, leading to increased permeability and leakage of essential intracellular components such as ions, proteins, and nucleic acids.[1][2][4][5][6] This disruption is a critical step in its bactericidal activity.
-
Inhibition of Nucleic Acid and Protein Synthesis: Studies have shown that luteolin can interfere with the synthesis of DNA and proteins, essential processes for bacterial growth and replication.[2][4] This may involve the inhibition of key enzymes like DNA topoisomerase.[2][3]
-
Interference with Energy Metabolism: Luteolin can disrupt bacterial energy metabolism by decreasing the intracellular levels of ATP.[1][2][3] This impairment of energy production further inhibits bacterial viability.
-
Inhibition of Biofilm Formation: Luteolin has been shown to inhibit the formation of biofilms by some bacteria, which is a crucial factor in chronic infections and antibiotic resistance.[6]
-
Inhibition of Quorum Sensing: There is evidence to suggest that luteolin can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production.[12]
References
- 1. Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Luteolin Against Single- and Dual-Species of Escherichia coli and Enterobacter cloacae and Its Antibiofilm Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Application of Luteolin as an Active Antibacterial Composition in the Development of Hand Sanitizer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. idexx.dk [idexx.dk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Luteolin in Cell Culture Studies
Introduction
Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a variety of plants, fruits, and vegetables, including broccoli, parsley, celery, and chrysanthemum flowers.[1] It has garnered significant attention in biomedical research due to its diverse pharmacological properties, which include anti-inflammatory, antioxidant, and potent anti-cancer activities.[2][3] In cell culture models, luteolin has been demonstrated to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress metastasis and angiogenesis.[2][3][4] These effects are attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.[3][5]
Mechanisms of Action
Luteolin exerts its biological effects by targeting multiple signaling cascades within the cell. Key mechanisms include:
-
Induction of Apoptosis: Luteolin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][6][7] It modulates the expression of Bcl-2 family proteins, leading to mitochondrial membrane potential collapse and the release of cytochrome c.[2][6] Furthermore, it can enhance the expression of death receptors like DR5, leading to the activation of caspase cascades (caspase-8, -9, and -3).[6][8]
-
Cell Cycle Arrest: Luteolin can halt the progression of the cell cycle, primarily at the G1/S or G2/M phases, in various cancer cell lines.[6][9][10] This is often associated with the upregulation of cell cycle inhibitory proteins like p21 and p53.[10]
-
Inhibition of Pro-Survival Signaling Pathways: Luteolin is a known inhibitor of several critical signaling pathways that promote cancer cell growth and survival. These include:
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently targeted pathways by luteolin. By inhibiting the phosphorylation of PI3K and Akt, luteolin can suppress downstream signaling that leads to cell proliferation and survival.[3][11][12][13][14]
-
MAPK Pathway: Luteolin can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[8][12]
-
NF-κB Pathway: Luteolin has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response and cancer development.[1][15]
-
STAT3 Pathway: By inhibiting the JAK/STAT3 pathway, luteolin can reduce the expression of pro-inflammatory cytokines and suppress cancer cell proliferation.[16][17]
-
-
Anti-Inflammatory Effects: Luteolin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS in macrophages and other cell types.[15][18][19]
Data Presentation
The following tables summarize the reported effects of luteolin treatment on various cell lines.
Table 1: Cytotoxic and Anti-proliferative Effects of Luteolin on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration (h) | Observed Effect | Reference |
| A549 | Non-Small-Cell Lung Cancer | MTT | Not specified | Not specified | Inhibition of cell growth and induction of apoptosis. | [11] |
| BGC-823 | Gastric Cancer | Not specified | Dose-dependent | Not specified | Inhibition of proliferation and induction of apoptosis. | [12] |
| MCF-7 | Breast Cancer | Cell Viability | Dose-dependent | Not specified | Inhibition of growth and cell cycle arrest at sub-G1 and G1 phases. | [6] |
| LN229 & U251 | Glioma | CCK-8 | Time- and dose-dependent | Not specified | Significant inhibition of glioma cell proliferation. | [8] |
| EC1 & KYSE450 | Esophageal Squamous Carcinoma | CCK-8 | Not specified | Not specified | Inhibition of cell growth. | [9] |
| HeLa | Cervical Cancer | Not specified | Not specified | Not specified | Induction of apoptosis. | [8] |
| JAR & JEG-3 | Placental Choriocarcinoma | Cell Viability | Dose-dependent | Not specified | Decreased cell viability. | [13] |
Table 2: Effects of Luteolin on Protein Expression and Signaling Pathways
| Cell Line | Cancer Type | Target Pathway/Protein | Luteolin Concentration | Effect | Reference |
| BGC-823 | Gastric Cancer | p-PI3K, p-AKT, p-mTOR | Not specified | Inhibition of phosphorylation. | [12] |
| BGC-823 | Gastric Cancer | Bax/Bcl-2 ratio, Caspase-3, Caspase-9, Cytochrome c | Dose-dependent | Increased levels/ratio. | [12] |
| LN229 & U251 | Glioma | FADD, Caspase-8, Caspase-3, PARP, LC3B II/I | Increasing concentrations | Enhanced expression/levels. | [8] |
| MCF-7 | Breast Cancer | DR5, Caspase-8, Caspase-9, Caspase-3, Bax | Dose-dependent | Enhanced expression/activity. | [6] |
| MCF-7 | Breast Cancer | Bcl-2 | Dose-dependent | Inhibited expression. | [6] |
| MH-S & RAW 264.7 | Macrophages | iNOS, COX-2 | 25 µM | Inhibition of LPS-induced protein levels. | [15] |
| EC1 & KYSE450 | Esophageal Squamous Carcinoma | p21, p53, Bim, CYT-c, cPARP | Not specified | Increased expression. | [10] |
| A549 | Non-Small-Cell Lung Cancer | p-Akt (Ser473), MDM2, Bcl-2 | Not specified | Downregulated expression. | [14] |
| A549 | Non-Small-Cell Lung Cancer | p53, Bax | Not specified | Upregulated expression. | [14] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of luteolin in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified by measuring its absorbance.[20][21]
Materials:
-
Luteolin (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Luteolin Treatment: Prepare serial dilutions of luteolin in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of luteolin (e.g., 0, 10, 20, 40, 80 µM).[22] Include a vehicle control (medium with the same concentration of DMSO as the highest luteolin concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[21]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21][22]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Luteolin
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of luteolin for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 1,000 xg for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI according to the manufacturer's instructions.[22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[22]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Protein Expression
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
Materials:
-
Luteolin-treated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation (Cell Lysate):
-
Wash luteolin-treated cells with ice-cold PBS.[24]
-
Add ice-cold RIPA buffer to the dish and scrape the cells.[24]
-
Transfer the cell suspension to a microcentrifuge tube and agitate for 30 minutes at 4°C.[24]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[24][25]
-
Collect the supernatant (protein extract) and determine the protein concentration using a BCA assay.[25]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[25]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25]
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.[25]
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by Luteolin leading to apoptosis and inhibition of proliferation.
References
- 1. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin: Anti-breast Cancer Effects and Mechanisms [xiahepublishing.com]
- 4. mdpi.com [mdpi.com]
- 5. Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs [jcancer.org]
- 6. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Lutein Inhibits Cell Growth and Activates Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in A549 Human Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin Inhibits Proliferation and Induces Apoptosis of Human Placental Choriocarcinoma Cells by Blocking the PI3K/AKT Pathway and Regulating Sterol Regulatory Element Binding Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. bio-rad.com [bio-rad.com]
- 25. origene.com [origene.com]
- 26. Western blot protocol | Abcam [abcam.com]
Animal Models for In Vivo Evaluation of Luteolin's Therapeutic Effects
Application Notes and Protocols for Researchers
Introduction
Luteolin, a naturally occurring flavonoid found in a wide variety of plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Preclinical in vivo studies using various animal models have demonstrated its potential therapeutic applications in a range of diseases, primarily attributed to its anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][5][6] These application notes provide a comprehensive overview of the common animal models and associated experimental protocols utilized to investigate the in vivo effects of Luteolin. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetics of Luteolin in Rodents
Understanding the pharmacokinetic profile of Luteolin is crucial for designing effective in vivo studies. Studies in rats have shown that after oral administration, Luteolin is rapidly absorbed, with peak plasma concentrations observed within minutes.[7] However, its bioavailability can be low.[8] Luteolin is extensively metabolized, with glucuronide and sulfate conjugates being the primary metabolites found in plasma.[7][9] The pharmacokinetic profile can be influenced by the administration vehicle and the specific form of Luteolin used (aglycone vs. glucoside).[9][10] Co-administration with other compounds, such as magnoflorine, has been shown to alter the pharmacokinetic profile of Luteolin, potentially by inhibiting CYP3A activity.
Animal Models and Experimental Protocols
The selection of an appropriate animal model is critical for investigating the specific therapeutic effects of Luteolin. Rodent models, particularly mice and rats, are the most commonly used.
Anti-inflammatory and Autoimmune Disease Models
Luteolin has demonstrated significant anti-inflammatory effects in various preclinical models.[4][6][11]
a) Carrageenan-Induced Paw Edema in Mice or Rats
This is a widely used model for acute inflammation.
-
Protocol:
-
Animals: Male ICR mice or Wistar rats.
-
Acclimatization: House animals under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.[12]
-
Groups: Divide animals into control, vehicle, Luteolin-treated, and positive control (e.g., dexamethasone) groups.
-
Luteolin Administration: Administer Luteolin orally (e.g., 10 and 50 mg/kg body weight) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) one hour before carrageenan injection.[6]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema in the Luteolin-treated groups compared to the vehicle control group.
-
b) Experimental Autoimmune Thyroiditis (EAT) in Mice
This model mimics Hashimoto's thyroiditis, a T-cell mediated autoimmune disease.
-
Protocol:
-
Animals: C57BL/6 mice.
-
Induction of EAT: Immunize mice with thyroglobulin in complete Freund's adjuvant.
-
Luteolin Treatment: Administer Luteolin (e.g., via oral gavage) daily or on a specified schedule.
-
Assessment:
-
Monitor clinical symptoms.
-
At the end of the study, collect thyroid glands for histological examination (hematoxylin and eosin staining) to assess lymphocytic infiltration and follicle destruction.[11]
-
Perform immunohistochemistry to analyze the phosphorylation of STAT3 in the thyroid tissue.[11]
-
Measure serum levels of anti-thyroglobulin antibodies and cytokines.
-
-
Cancer Models
Luteolin has shown promise as an anticancer agent by inhibiting tumor growth and promoting apoptosis in various cancer types.[1][3]
a) Xenograft Mouse Models
These models involve the transplantation of human cancer cell lines into immunocompromised mice.
-
Protocol:
-
Animals: Nude mice (e.g., BALB/c nude).
-
Cell Culture: Culture the desired human cancer cell line (e.g., gastric, colorectal, breast cancer cells).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Luteolin Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Luteolin (e.g., 30 mg/kg, daily) via a suitable route (e.g., intraperitoneal injection or oral gavage).[3]
-
Endpoint: At the end of the study (e.g., 28 days), euthanize the mice, and excise the tumors.[3]
-
Analysis:
-
Compare the tumor weight and volume between the treated and control groups.
-
Perform histological and immunohistochemical analysis of the tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Analyze the expression of relevant signaling proteins (e.g., STAT3, Akt, NF-κB) in tumor lysates by Western blotting.[3]
-
-
Neurodegenerative and Neuroinflammatory Disease Models
Luteolin exhibits neuroprotective effects by suppressing neuroinflammation and oxidative stress.[2][5][13]
a) Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats
This model is used to study the inflammatory response in the brain.
-
Protocol:
-
Animals: Male Wistar rats.
-
Luteolin Pre-treatment: Administer Luteolin orally for a specified period before LPS injection.
-
Induction of Neuroinflammation: Inject LPS intracerebroventricularly or intraperitoneally.
-
Behavioral Tests: Perform behavioral tests to assess cognitive function (e.g., Morris water maze).
-
Biochemical and Histological Analysis:
-
b) Traumatic Brain Injury (TBI) Models
-
Protocol:
-
Animals: Mice or rats.
-
Induction of TBI: Use a controlled cortical impact or fluid percussion injury model.
-
Luteolin Administration: Administer Luteolin at various time points post-injury.
-
Assessment:
-
Metabolic Disease Models
Luteolin has shown potential in ameliorating metabolic dysfunctions.[15][16]
a) High-Fat Diet (HFD)-Induced Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD) in Rodents
-
Protocol:
-
Animals: C57BL/6 mice or Sprague-Dawley rats.
-
Diet: Feed the animals a high-fat diet for a specified period (e.g., 8-10 weeks) to induce obesity and NAFLD.[16][17] A control group receives a standard diet.
-
Luteolin Treatment: Administer Luteolin (e.g., 12.5, 25, or 50 mg/kg/day) orally during the HFD feeding period.[17]
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and energy expenditure.
-
Perform glucose and insulin tolerance tests.
-
Measure serum levels of cholesterol, triglycerides, and liver enzymes (ALT, AST).[17]
-
-
Tissue Analysis:
-
Collect liver and adipose tissue.
-
Perform histological analysis of the liver (H&E and Oil Red O staining) to assess steatosis.[17]
-
Analyze the expression of genes and proteins involved in lipid metabolism and insulin signaling (e.g., AdipoR1, AMPK, PPARγ) in the liver tissue via RT-PCR and Western blotting.[15]
-
-
Quantitative Data Summary
| Therapeutic Area | Animal Model | Luteolin Dosage | Administration Route | Treatment Duration | Key Findings | References |
| Anti-inflammatory | Carrageenan-induced paw edema (Mice) | 10 and 50 mg/kg | Oral | Single dose | Significant suppression of paw edema. | [6] |
| Anti-inflammatory | Air pouch test (Mice) | Not specified | Oral | Not specified | Reduced leukocyte infiltration and 6-keto-PGF1α levels. | [6] |
| Autoimmune | Experimental Autoimmune Thyroiditis (Mice) | Not specified | Not specified | Not specified | Attenuated lymphocytic infiltration and follicle destruction in thyroids. | [11] |
| Anticancer | Osteosarcoma Xenograft (Mice) | 30 mg/kg (with doxorubicin) | Not specified | 28 days | Inhibited tumor growth. | [3] |
| Anticancer | Non-small cell lung cancer (Animal model) | 200 mg/kg | Not specified | Not specified | Increased miR-34a expression. | [3] |
| Metabolic | High-Fat Diet-induced NAFLD (Rats) | 12.5, 25, 50 mg/kg/day | Oral | 45 days | Decreased hepatic lipid accumulation and improved insulin sensitivity. | [17] |
| Metabolic | High-Fat Diet-induced Obesity (Mice) | Not specified | Intragastric | 8 weeks | Counteracted body weight gain and metabolic alterations. | [16] |
| Neuroprotective | Endotoxin-induced uveitis (Mice) | Not specified | Pre-treatment | Not specified | Suppressed STAT3 activation and preserved rhodopsin levels. | [18] |
Signaling Pathways Modulated by Luteolin
Luteolin exerts its effects by modulating multiple intracellular signaling pathways.
Caption: Key signaling pathways modulated by Luteolin.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies investigating the effects of Luteolin.
Caption: General workflow for Luteolin in vivo rodent studies.
Conclusion
The available in vivo data strongly suggest that Luteolin has significant therapeutic potential for a variety of diseases, particularly those with an inflammatory component. The animal models and protocols described in these application notes provide a foundation for researchers to further explore the pharmacological effects and mechanisms of action of Luteolin. Future studies should focus on optimizing dosing regimens, exploring combination therapies, and ultimately translating these promising preclinical findings into clinical applications.
References
- 1. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of luteolin and tetra-acetyl-luteolin assayed by HPLC in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Assessing Luteolin's Neuroprotective Mechanisms [eureka.patsnap.com]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
- 16. Luteolin Prevents Cardiometabolic Alterations and Vascular Dysfunction in Mice With HFD-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ameliorative effects of lutein on non-alcoholic fatty liver disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin: A Potent Enzyme Inhibitor for Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luteolin, a naturally occurring flavonoid found in a wide variety of plants including carrots, peppers, celery, and olive oil, has garnered significant scientific interest for its diverse pharmacological activities.[1] Among its many properties, luteolin is a potent inhibitor of several key enzymes implicated in a range of pathologies, including cancer, inflammation, and metabolic disorders. Its ability to modulate critical signaling pathways through enzyme inhibition makes it a compelling candidate for further investigation in drug discovery and development. These application notes provide a comprehensive overview of luteolin's enzyme inhibitory potential, supported by quantitative data and detailed experimental protocols.
Data Presentation: Luteolin's Inhibitory Activity
The inhibitory potential of luteolin against various enzymes and cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
| Enzymes | ||
| Xanthine Oxidase | 1.9 ± 0.7 | [2] |
| Tyrosinase (L-tyrosine as substrate) | 17.40 ± 0.62 | [3] |
| Tyrosinase (L-DOPA as substrate) | >60 (activity decreased) | [3][4] |
| α-Glucosidase | ~32 | [5] |
| RNA-dependent RNA polymerase (RdRp) | 4.6 ± 0.3 | [6] |
| Angiotensin-Converting Enzyme (ACE) | 23 | [4] |
| Peroxidase | 66.2 ± 0.45 | [7] |
| Cancer Cell Lines | ||
| A549 (Lung Carcinoma) | 3.1 | [1] |
| B16 4A5 (Mouse Melanoma) | 2.3 | [1] |
| CCRF-HSB-2 (T-cell Leukemia) | 2.0 | [1] |
| TGBC11TKB (Gastric Cancer) | 1.3 | [1] |
| HeLa (Cervical Cancer) | 20 (at 48h) | [8] |
| GLC4 (Lung Cancer) | 40.9 | [1] |
| COLO 320 (Colon Cancer) | 32.5 | [1] |
| P388 (Mouse Leukemia) | 1 | [1] |
| Stomach Carcinoma | 25 | [1] |
| Cervix Carcinoma | 27 | [1] |
| Lung Carcinoma | 41 | [1] |
| Bladder Carcinoma | 68 | [1] |
| Human Breast Cancer Cell Line | 198.3 ± 0.088 | [9] |
| Other | ||
| DPPH Assay (Antioxidant Activity) | 22.85 ± 0.080 | [9] |
Signaling Pathway Inhibition
Luteolin exerts its cellular effects by inhibiting key signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and inflammation.[8][10]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Luteolin has been shown to inhibit this pathway at multiple points.[11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Luteolin can suppress this pathway, contributing to its anti-cancer and anti-inflammatory effects.[12][13]
Experimental Protocols
The following are detailed protocols for common enzyme inhibition assays relevant to the study of luteolin.
Xanthine Oxidase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory activity of luteolin against xanthine oxidase.[2][14][15]
1. Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
Luteolin
-
Allopurinol (positive control)
-
Potassium phosphate buffer (pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
2. Stock Solutions:
-
XO Enzyme Solution: Prepare a stock solution of XO in phosphate buffer. The final concentration in the assay should be around 50 nM.
-
Xanthine Substrate Solution: Prepare a stock solution of xanthine in phosphate buffer.
-
Luteolin Inhibitor Solutions: Prepare a stock solution of luteolin in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final assay concentrations (e.g., 1 µM to 100 µM).
-
Allopurinol Control Solution: Prepare a stock solution of allopurinol in phosphate buffer.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Luteolin solution at various concentrations (or solvent for the control)
-
XO enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the increase in absorbance at 295 nm every minute for 10-20 minutes. The absorbance change is due to the formation of uric acid.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each luteolin concentration using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the logarithm of the luteolin concentration to determine the IC50 value.
Tyrosinase Inhibition Assay
This protocol is designed to assess the inhibitory effect of luteolin on tyrosinase activity, a key enzyme in melanin synthesis.[3][4][16]
1. Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Luteolin
-
Kojic acid (positive control)
-
Potassium phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-490 nm
2. Stock Solutions:
-
Tyrosinase Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
L-DOPA Substrate Solution: Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.
-
Luteolin Inhibitor Solutions: Prepare a stock solution of luteolin in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Kojic Acid Control Solution: Prepare a stock solution of kojic acid in phosphate buffer.
3. Assay Procedure:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Luteolin solution at various concentrations (or solvent for the control)
-
Tyrosinase enzyme solution
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA substrate solution to each well.
-
Measure the absorbance at 475 nm at time zero and after a set incubation period (e.g., 20 minutes) at 25°C. The increase in absorbance corresponds to the formation of dopachrome.
4. Data Analysis:
-
Calculate the change in absorbance for each sample.
-
Determine the percentage of inhibition for each luteolin concentration as described for the xanthine oxidase assay.
-
Plot the percentage of inhibition against the logarithm of the luteolin concentration to determine the IC50 value.
General Cell-Based Proliferation Assay (MTT Assay)
This protocol provides a general workflow to assess the effect of luteolin on the proliferation of cancer cell lines.[9][17]
Conclusion
Luteolin is a promising natural compound with well-documented inhibitory effects on a variety of enzymes and cellular signaling pathways. Its potential to modulate key pathological processes makes it a valuable tool for researchers in academia and industry. The data and protocols presented here provide a solid foundation for further investigation into the therapeutic applications of luteolin. As with any experimental work, it is crucial to carefully optimize assay conditions and include appropriate controls for reliable and reproducible results.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. Exploring the Antiglioma Mechanisms of Luteolin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Xanthine oxidase inhibition study of isolated secondary metabolites from Dolichandrone spathacea (Bignoniaceae): In vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Luteone Solubility for In Vitro Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Luteone for in vitro assays. Given the limited direct data on this compound's solubility, this guide incorporates general principles for isoflavonoids, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a prenylated isoflavonoid, a type of naturally occurring phenolic compound. Like many other isoflavonoids, this compound has low aqueous solubility due to its chemical structure. This poor solubility can lead to several challenges in in vitro experiments, including precipitation in aqueous culture media, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: Which solvents are commonly used to dissolve this compound and other isoflavonoids?
The most common approach for dissolving poorly soluble compounds like this compound for in vitro studies is to first prepare a concentrated stock solution in an organic solvent. This stock solution is then diluted to the final desired concentration in the aqueous assay medium. Dimethyl sulfoxide (DMSO) and ethanol are the most frequently used organic solvents for this purpose.
Q3: What is the maximum recommended concentration of DMSO or ethanol in the final assay medium?
To prevent solvent-induced cytotoxicity or interference with the experimental system, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. For DMSO, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines. Similarly, for ethanol, it is advisable to keep the final concentration at or below 0.5%. However, the tolerance can be cell-line specific, and it is crucial to perform a vehicle control experiment to determine the acceptable solvent concentration for your particular assay.
Q4: My this compound precipitates when I add the stock solution to my aqueous medium. What can I do?
Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Vortexing during dilution: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help to keep the compound in solution.
-
Lowering the final concentration: The precipitation may be due to the final concentration exceeding this compound's solubility limit in the aqueous medium. Try working with a lower final concentration if your experimental design allows.
-
Using a co-solvent: In some cases, a mixture of solvents can improve solubility. For instance, a stock solution in a mixture of DMSO and ethanol, or the use of other co-solvents like polyethylene glycol (PEG), might be effective.
-
Complexation agents: For certain applications, cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
This section provides a more detailed approach to addressing common solubility issues encountered with this compound.
Issue 1: this compound fails to dissolve in the initial organic solvent.
-
Possible Cause: The chosen solvent may not be appropriate, or the this compound concentration is too high.
-
Solutions:
-
Try a different organic solvent. If you started with ethanol, attempt to dissolve the this compound in DMSO, which generally has a higher solubilizing power for hydrophobic compounds.
-
Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. However, be cautious about the thermal stability of this compound.
-
Prepare a less concentrated stock solution.
-
Issue 2: this compound stock solution is clear, but precipitation occurs upon dilution in the aqueous assay buffer or cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is exceeded at the final concentration. The components of the medium (e.g., salts, proteins) may also reduce its solubility.
-
Solutions:
-
Optimize the dilution process: As mentioned in the FAQs, add the stock solution slowly to the vortexing medium.
-
Perform serial dilutions: Instead of a single large dilution step, perform a series of smaller dilutions.
-
Incorporate a surfactant: A very low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the final medium can sometimes help to maintain the solubility of hydrophobic compounds. However, the compatibility of the surfactant with your specific assay must be verified.
-
Vehicle control is critical: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
-
Quantitative Data Summary
| Solvent | Reported Solubility of Luteolin (approximate) | Reference |
| Dimethyl sulfoxide (DMSO) | > 8 mg/mL | [1] |
| Ethanol | > 8 mg/mL | [1] |
| Methanol | > 1 mg/mL | [1] |
| Water | < 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg or 5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of cell culture-grade DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is recommended to start with a higher concentration stock to minimize the volume of organic solvent added to the final assay.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try gentle warming (not exceeding 37°C) or sonication in a water bath for 5-10 minutes.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Pre-warm the medium: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (usually 37°C).
-
Calculate volumes: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your assay. Ensure the final solvent concentration remains within the non-toxic range (e.g., ≤ 0.5% DMSO).
-
Dilution: While vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Final mixing: Continue to mix the solution for a brief period to ensure homogeneity.
-
Visual inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay system.
Visualizations
Decision Workflow for this compound Solubilization
Caption: A decision-making workflow for solubilizing this compound for in vitro assays.
Signaling Pathway of Solvent Effects in Cell-Based Assays
Caption: Potential impact of high solvent concentrations on cellular pathways in vitro.
References
Luteone Stability in Different Solvent Systems: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of luteone in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in its solid form?
A1: For optimal stability, solid this compound should be stored at 4°C and protected from light. The container should be tightly sealed and kept in a dry, cool, and well-ventilated place.[1][2]
Q2: How should I store this compound solutions?
A2: this compound solutions are best stored at low temperatures to minimize degradation. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[1] It is crucial to protect solutions from light to prevent photodegradation. Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles.
Q3: Which solvents are suitable for dissolving this compound?
A3: this compound, being an isoflavone, is generally soluble in polar organic solvents. While specific solubility data for this compound is limited, related flavonoids like luteolin show the highest solubility in Dimethyl Sulfoxide (DMSO), followed by other solvents such as Tetrahydrofuran (THF), methanol, and ethanol. Acetonitrile can also be used, though solubility may be lower.[3]
Q4: What are the primary factors that affect the stability of this compound in solution?
A4: The stability of this compound, like other isoflavones, is primarily influenced by temperature, light, and pH.[4] Elevated temperatures can accelerate degradation, while exposure to UV light can cause significant decomposition. The pH of the solution is also critical, as isoflavones can be unstable in both acidic and alkaline conditions.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, studies on related flavonoids like luteolin suggest that degradation can occur through cleavage of the C-ring structure, leading to the formation of simpler phenolic acids.[5] In biological systems, microbial degradation can also occur.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound.
-
Possible Cause 1: Degradation of this compound.
-
Solution: this compound may be degrading under your experimental conditions. Use a photodiode array (PDA) detector to check the peak purity of your main this compound peak and the new peaks. This can help confirm if the new peaks are degradation products.[6]
-
-
Possible Cause 2: Impurities in the Solvent or from the Container.
-
Solution: Run a blank sample (solvent without this compound) that has been subjected to the same conditions to see if the peaks originate from the solvent or container.
-
-
Possible Cause 3: Interconversion of Isoflavone Forms.
Problem: The concentration of my this compound standard is inconsistent between experiments.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Ensure complete dissolution of your this compound standard. Use appropriate sonication or vortexing to aid dissolution.[6]
-
-
Possible Cause 2: Solution Instability.
-
Solution: this compound may be degrading in the solvent over the course of your experiment. Prepare fresh standard solutions for each experiment and test their stability over the typical analysis time to ensure no significant degradation is occurring before injection.[6]
-
-
Possible Cause 3: Adsorption to Surfaces.
-
Solution: Flavonoids can sometimes adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes may help to minimize this issue.
-
Quantitative Data Summary
The following tables summarize stability data for isoflavones structurally related to this compound. This data can serve as a general guide for designing experiments with this compound.
Table 1: Stability of Isoflavone Extracts under Different Storage Temperatures.
| Temperature | Storage Duration | Observation | Reference |
| -20°C | 30 days | Isoflavone concentration remained unchanged. | [7] |
| 5-6°C | 7 days | Isoflavone concentration remained unchanged. | [7] |
| 10°C | 7 days | Isoflavone concentration remained unchanged. | [7] |
| 25°C | 7 days | Conversion of malonyl glucosides to glucosides observed. | [7] |
| 40°C | 7 days | Faster conversion of malonyl glucosides to glucosides compared to 25°C. | [7] |
Table 2: Half-lives of Isoflavone Aglycones at Elevated Temperatures (Dry Heating).
| Isoflavone | Half-life at 100°C (min) | Half-life at 150°C (min) | Half-life at 200°C (min) | Reference |
| Daidzein | 280.4 | 147.2 | 34.3 | [9] |
| Glycitein | 260.1 | 66.8 | 36.0 | [9] |
| Genistein | 227.2 | 90.7 | 20.1 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound by HPLC
1. Objective: To determine the stability of this compound in a specific solvent system under defined storage conditions.
2. Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile)
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
4. Stability Study Setup:
-
Aliquots of the stock solution are stored under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, and exposed to light).
-
Samples are analyzed at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).
5. HPLC Analysis:
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B) is commonly used for isoflavone analysis.[8]
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.[8]
-
Injection Volume: 10 µL.
6. Data Analysis:
-
The peak area of this compound is recorded at each time point.
-
The percentage of this compound remaining is calculated relative to the initial time point (t=0).
-
A plot of the percentage of this compound remaining versus time is generated to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
1. Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm).
3. Sample Analysis:
-
At various time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method, as described in Protocol 1.
4. Data Evaluation:
-
Monitor for the appearance of new peaks and the decrease in the this compound peak area.
-
A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulation of isoflavone with milk, maltodextrin and gum acacia improves its stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin-mediated PI3K/AKT/Nrf2 signaling pathway ameliorates inorganic mercury-induced cardiac injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The multifaceted anticancer potential of luteolin: involvement of NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Luteolin and Lutein Extraction from Plant Material
A Note on Terminology: Initial searches for "Luteone" indicate a likely reference to either the flavonoid Luteolin or the carotenoid Lutein , both of which are significant compounds extracted from plant materials for research and drug development. This guide provides comprehensive technical support for optimizing the extraction of both Luteolin and Lutein.
Part 1: Optimizing Luteolin Extraction
Luteolin is a common flavonoid found in many plants and is known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Efficient extraction is crucial for its study and application.
Troubleshooting Guide: Luteolin Extraction
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Luteolin Yield | - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Incomplete cell wall disruption. - Degradation of luteolin during extraction. | - Solvent Optimization: Test solvents of varying polarities. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are commonly effective.[1][2] For specific applications, ionic liquids have shown to significantly increase yield.[1] - Parameter Adjustment: Optimize extraction time and temperature. For heat reflux extraction, temperatures around 90°C for up to 4 hours have been used.[1] However, prolonged exposure to high temperatures can cause degradation.[3] - Enhanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and solvent penetration.[3][4] Enzymatic extraction (EAE) using cellulase or pectinase can also break down cell walls and increase yield.[1] - Protect from Degradation: Minimize exposure to light and oxygen during the extraction process. |
| Co-extraction of Impurities | - Solvent with low selectivity. - Extraction of compounds with similar polarity to luteolin. | - Solvent System Modification: Use a solvent system with higher selectivity for flavonoids. A multi-step extraction with solvents of increasing polarity can help in fractional separation. - Purification: Employ post-extraction purification techniques such as column chromatography (e.g., using macroporous resins) or preparative HPLC.[3] |
| Luteolin Degradation | - Excessive heat or prolonged extraction time. - Exposure to light or oxidative conditions. - Presence of strong acids or bases if not controlled. | - Milder Conditions: Use lower temperatures for extraction where possible, or shorter extraction times with more efficient methods like UAE or MAE.[3][5] - Inert Atmosphere: Conduct extraction under an inert atmosphere (e.g., nitrogen) and in amber glassware to protect from light. - pH Control: Maintain a neutral or slightly acidic pH during extraction unless a specific acidic or basic hydrolysis is intended. |
| Poor Reproducibility | - Inconsistent plant material (e.g., age, drying method). - Variation in extraction parameters. - Inconsistent sample-to-solvent ratio. | - Standardize Material: Use plant material from the same batch, harvested and dried under consistent conditions. Grinding to a uniform particle size is also important.[4] - Strict Parameter Control: Precisely control all extraction parameters, including time, temperature, and agitation/sonication power. - Consistent Ratios: Maintain a consistent and optimized solid-to-liquid ratio for all extractions.[3] |
Frequently Asked Questions (FAQs): Luteolin Extraction
Q1: What are the most effective solvents for extracting Luteolin?
A1: Methanol and ethanol, typically in aqueous solutions (e.g., 70% ethanol), are widely used and effective for luteolin extraction due to its solubility in these polar organic solvents.[1][6][7] The choice of solvent may also depend on the specific plant matrix. For "greener" extraction, supercritical CO2 with a co-solvent like ethanol can be used.[4][8]
Q2: How do modern extraction techniques like UAE and MAE compare to conventional methods?
A2: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher extraction efficiency in a shorter time and with less solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[3][4][9] For instance, one study found that an optimized MAE method yielded 151 µg/g of luteolin, which was higher than both maceration and heat reflux extraction.[9]
Q3: What is the role of enzymatic extraction in improving Luteolin yield?
A3: Enzymatic extraction (EAE) uses enzymes like cellulase and pectinase to break down the plant cell wall, facilitating the release of intracellular components, including luteolin.[1] This method can lead to significantly higher yields compared to traditional techniques and is considered a green technology. Combining EAE with other methods, such as UAE, can further enhance extraction efficiency.[4]
Q4: How can I quantify the amount of Luteolin in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying luteolin.[10][11][12] Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and better resolution.[10][13] A proper reference standard for luteolin is required for accurate quantification.
Quantitative Data on Luteolin Extraction
| Plant Material | Extraction Method | Solvent | Key Parameters | Luteolin Yield | Reference |
| Schisandra chinensis | Ionic Liquid-Enzyme Assisted Ultrasonic Extraction | 0.5 mol/L 1-butyl-3-methylimidazolium tetrafluoroborate, 10% enzyme | 150 min, 60°C | 0.2247 mg/g | [1] |
| Schisandra chinensis | Heat Reflux | 70% Ethanol | 4 h, 90°C | 0.046 mg/g | [1] |
| Patrinia villosa | Reflux Extraction (Optimized) | Methanol/Hydrochloric acid (13:1) | 43 min, 77.6°C, solid-to-liquid ratio 1:22 | 0.265 ± 0.03 mg/g | [3] |
| Tree Peony Pod | Microwave-Assisted Extraction (MAE) | 70% Ethanol | 9.6 min, 265 W, solid-to-liquid ratio 1:10 | 151 µg/g | [9] |
| Reseda luteola | Methanolic Semi-batch Extraction | Methanol | 60 min, 25°C, solid-to-liquid ratio 1:9 | 9.6 mg/g | [14] |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Luteolin
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it into a 50 mL flask.
-
Add 20 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
-
Separation:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
For exhaustive extraction, the residue can be re-extracted two more times with fresh solvent. Pool the supernatants.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled supernatant using a rotary evaporator under reduced pressure at 50°C.
-
-
Quantification:
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the filtrate using HPLC-DAD for luteolin quantification against a standard curve.
-
Visualizations: Luteolin Extraction Workflow and Influencing Factors
Caption: Workflow for Luteolin extraction and purification.
Caption: Key factors influencing Luteolin extraction yield.
Part 2: Optimizing Lutein Extraction
Lutein is a carotenoid found in green leafy vegetables and other plant sources. It is of great interest for its role in eye health.[15] Its extraction is challenged by its lipophilic nature and instability.
Troubleshooting Guide: Lutein Extraction
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Lutein Yield | - Inefficient cell disruption. - Incorrect solvent choice for lipophilic lutein. - Lutein degradation due to heat, light, or oxygen.[16] | - Pre-treatment: Freezing the plant material before extraction can help disrupt cell structures and increase yield.[17] - Solvent Selection: Use non-polar solvents like hexane or a mixture of polar and non-polar solvents (e.g., hexane:acetone). Diethyl ether has also been shown to be very effective.[17][18] - Control Conditions: Perform extraction at lower temperatures (e.g., < 60°C) in the dark and consider using an inert atmosphere to prevent degradation.[16][18] |
| Extract Contains Lutein Esters, Not Free Lutein | - Lutein naturally occurs in esterified form in many plants (e.g., marigold flowers). | - Saponification: Include a saponification step after the initial extraction using an alkali like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solution to hydrolyze the esters to free lutein.[19] |
| Lutein Degradation During Storage | - Exposure to heat, light, and oxygen. Lutein is prone to isomerization and oxidation.[16] | - Proper Storage: Store extracts at low temperatures (-20°C or -80°C) in the dark, under an inert atmosphere (e.g., nitrogen or argon).[16] Adding antioxidants like BHT can also improve stability. |
| Formation of Emulsions during Liquid-Liquid Extraction | - Presence of surfactant-like compounds in the plant matrix (e.g., lipids, proteins). | - Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.[20] - Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion.[20] - Centrifugation: A brief centrifugation can also help to separate the layers. |
Frequently Asked Questions (FAQs): Lutein Extraction
Q1: Why is temperature control so critical for Lutein extraction?
A1: Lutein is thermally sensitive. High temperatures can cause it to degrade and isomerize from the more stable trans form to the less stable cis isomer, reducing its biological activity and leading to lower yields.[16] While slightly elevated temperatures (e.g., 60°C) can improve extraction efficiency, exceeding this can lead to significant degradation.[18]
Q2: What are the best solvents for extracting Lutein?
A2: As a lipophilic compound, lutein is best extracted with organic solvents. Hexane, acetone, ethanol, and diethyl ether are commonly used.[17][18] Diethyl ether has been reported to be particularly effective.[18] The choice often depends on the subsequent application and regulatory considerations (e.g., food-grade applications may favor ethanol).
Q3: Is it always necessary to perform saponification?
A3: This depends on the plant source and the desired final product. If the plant material (like marigold flowers) contains lutein primarily as esters and the goal is to quantify or use free lutein, then saponification is a necessary step to hydrolyze these esters.[19]
Q4: How can I purify Lutein from other co-extracted pigments like chlorophylls and other carotenoids?
A4: Purification can be achieved through chromatographic techniques. Preparative Thin-Layer Chromatography (TLC) on silica gel with a mobile phase like hexane:acetone can separate lutein from other pigments.[17] Column chromatography with silica gel or other adsorbents is also a common method for purification on a larger scale.
Quantitative Data on Lutein Extraction
| Plant Material | Extraction Method | Solvent | Temperature | Lutein Yield | Reference |
| Microalgae (Scenedesmus sp.) | Repetitive Solvent Extraction | Diethyl Ether | 60°C | 16.07 ± 0.26 mg/g | [18] |
| Chard Leaves (Fresh) | Solvent Extraction | Hexane:Isopropanol (4:1) | Not specified | ~3.5 mg/g | [17] |
| Chard Leaves (Frozen) | Solvent Extraction | Hexane:Isopropanol (4:1) | Not specified | ~4.5 mg/g | [17] |
| Green Plant Material | Supercritical CO2 Extraction | Supercritical CO2 | 65-75°C (second stage) | Substantial amounts of lutein | [8] |
Experimental Protocol: Lutein Extraction and Saponification from Marigold Petals
This protocol is a general guideline for obtaining free lutein from a source rich in lutein esters.
-
Sample Preparation:
-
Dry marigold petals in the shade or a vacuum oven at low temperature (<40°C).
-
Grind the dried petals to a fine powder.
-
-
Initial Extraction:
-
Extract 10 g of powdered petals with 100 mL of hexane by stirring for 4 hours at room temperature, protected from light.
-
Filter the mixture and collect the hexane extract. Re-extract the residue twice more.
-
Combine the hexane extracts and evaporate to dryness under vacuum.
-
-
Saponification:
-
Re-dissolve the crude extract in 50 mL of 10% ethanolic KOH solution.
-
Stir the mixture for 2 hours at 60°C in the dark under a nitrogen atmosphere to hydrolyze the lutein esters.
-
-
Purification and Isolation of Free Lutein:
-
After saponification, transfer the mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of 10% NaCl solution.
-
Gently mix and allow the layers to separate. The upper diethyl ether layer contains the free lutein.
-
Wash the ether layer twice with 50 mL of distilled water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
-
Final Steps:
-
Filter off the sodium sulfate and evaporate the diethyl ether under reduced pressure.
-
The resulting residue is the purified free lutein extract.
-
Quantify using HPLC-DAD at ~445 nm.
-
Visualizations: Lutein Extraction Workflow and Stability Factors
References
- 1. mdpi.com [mdpi.com]
- 2. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6909021B2 - Method of extracting lutein from green plant materials - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Quantify Luteolin in Herbal Extracts [eureka.patsnap.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Analytical determinations of luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Storage stability of lutein during ripening of cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Luteone peak tailing in HPLC
Welcome to the technical support center for troubleshooting HPLC analysis. This guide provides detailed answers to frequently asked questions regarding peak tailing specifically encountered during the analysis of Luteone, a phenolic isoflavone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for my this compound analyte?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading one.[1] This is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates a problem.[1] For a phenolic compound like this compound, peak tailing is generally caused by specific chemical interactions or broader system issues.
Primary Causes for this compound Peak Tailing:
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Secondary Silanol Interactions: This is the most common cause for phenolic compounds. This compound's hydroxyl (-OH) groups can form strong, unwanted interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] At mobile phase pH levels above 3-4, these silanol groups become ionized (Si-O⁻) and can strongly retain the polar this compound molecule, causing it to elute slowly and create a tail.[3][4][5]
-
Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, leading to poor peak shape.[1][2]
-
Mobile Phase pH Mismatch: Operating with a mobile phase pH close to the pKa of this compound's phenolic groups can result in mixed ionization states, causing peak distortion.[1][6]
-
System and Column Issues: Problems that affect all peaks, not just this compound, include physical issues like a void at the column inlet, a contaminated column or guard cartridge, or excessive extra-column volume (e.g., overly long or wide tubing).[7][8]
Caption: Chemical cause of this compound peak tailing.
Q2: How can I adjust my mobile phase to eliminate peak tailing?
Mobile phase optimization is the most effective first step for addressing peak tailing caused by chemical interactions. The goal is to create an environment that minimizes the unwanted secondary interactions between this compound and the stationary phase.
Strategies for Mobile Phase Optimization:
-
Lower the pH: The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.0.[2][3] This protonates the acidic silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and preventing the strong ionic interaction that causes tailing.[9] This is typically achieved by adding a small amount of acid to the aqueous portion of the mobile phase.
-
Increase Buffer Strength: If operating at a higher pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help.[3][10][11] The higher concentration of buffer ions can compete with the analyte for interaction with the active sites on the stationary phase, effectively "masking" the silanol groups.
| Modifier | Typical Concentration | Mechanism of Action | Suitability for this compound |
| Formic Acid | 0.1% v/v | Lowers mobile phase pH to protonate silanol groups.[10] | Excellent (LC-MS compatible) |
| Acetic Acid | 0.1% - 1.0% v/v | Lowers mobile phase pH.[12] | Good |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | Strong acid for pH reduction; also acts as an ion-pairing agent.[13] | Effective , but can cause ion suppression in LC-MS. |
| Phosphate Buffer | 10 - 50 mM | Provides pH control and masks silanol interactions through increased ionic strength.[10] | Effective , but not volatile and not suitable for LC-MS. |
This protocol describes the preparation of a mobile phase with a lowered pH to mitigate peak tailing.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase (e.g., 500 mL).
-
Add Acid Modifier: Using a micropipette, add the acid modifier to the aqueous phase. For 0.1% formic acid in 500 mL of water, add 500 µL of formic acid.
-
Measure and Adjust pH: Use a calibrated pH meter to confirm the pH is in the target range (e.g., 2.5 - 3.0). Adjust if necessary with a few extra drops of acid.
-
Filter: Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could damage the column or system.[7]
-
Mix with Organic Phase: In a clean mobile phase reservoir, combine the filtered aqueous phase with the required volume of organic solvent (e.g., acetonitrile or methanol).
-
Degas: Thoroughly degas the final mobile phase mixture using an online degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.[7][13]
-
Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes or until the baseline is stable before injecting your sample.
Q3: Could my HPLC column be the source of the peak tailing?
Yes, the column is a critical factor. If mobile phase adjustments do not resolve the issue, the column itself should be investigated.
-
Column Chemistry: For analyzing phenolic compounds, it is highly recommended to use modern, high-purity silica columns (Type B) that are "end-capped".[2][10] End-capping is a process that chemically treats the silica surface to block a significant portion of the residual silanol groups, reducing the sites available for secondary interactions.[9]
-
Column Contamination: Over time, strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause tailing.[11]
-
Column Void: A physical gap or "void" can form at the column inlet due to pressure shocks or dissolution of the silica bed under harsh pH conditions.[7][11] This disrupts the sample band as it enters the column, leading to tailing for all peaks.
If column contamination is suspected, a general washing procedure can restore performance. Always consult the column manufacturer's specific instructions first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Flush Buffer: Flush the column with at least 10 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with Strong Organic Solvent: Wash the column with 10-20 column volumes of a strong, miscibile organic solvent like 100% acetonitrile or methanol to remove strongly retained organic compounds.[7]
-
Consider Reversing the Column: For a heavily contaminated column, and only if the manufacturer allows, you can reverse the column flow direction to flush contaminants from the inlet frit.[9]
-
Re-equilibrate: Return the column to the original flow direction, reconnect it to the detector, and re-equilibrate with your mobile phase until a stable baseline is achieved.[7]
Q4: What systematic workflow should I follow to troubleshoot this compound peak tailing?
A logical, step-by-step approach is the best way to identify and solve the problem efficiently. The workflow below helps differentiate between system-wide problems and analyte-specific issues.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. uhplcs.com [uhplcs.com]
- 12. sci-int.com [sci-int.com]
- 13. researchgate.net [researchgate.net]
Luteone Degradation Analysis: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for identifying luteone degradation products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a prenylated isoflavanone, a type of flavonoid compound found in various plants like lupin and beans.[1][2] As a bioactive molecule, its stability is a critical factor for researchers in drug development and natural product chemistry. Understanding its degradation profile is essential to ensure the potency, safety, and shelf-life of any potential therapeutic agent or standardized extract. Degradation can lead to a loss of desired biological activity and the formation of new, potentially toxic, compounds.[3]
Q2: What are the typical pathways for flavonoid degradation?
Flavonoids can degrade through several mechanisms, influenced by environmental factors.[4] Common degradation pathways include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water, often catalyzed by acidic or basic conditions. This can affect glycosidic bonds or other susceptible functional groups in the flavonoid structure.[4]
-
Oxidation: Reaction with oxygen or other oxidizing agents can lead to significant structural changes. The presence of hydroxyl groups on the aromatic rings of flavonoids makes them susceptible to oxidation.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the flavonoid's structure.[5]
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds and initiate degradation reactions.[5]
Q3: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, is a process where a compound is subjected to conditions more severe than its normal storage conditions to accelerate degradation.[4] These studies are crucial for:
-
Identifying potential degradation products.[4]
-
Elucidating degradation pathways.[4]
-
Developing and validating stability-indicating analytical methods that can separate the parent compound from its degradation products.[6]
-
Understanding the intrinsic stability of the molecule.[4]
The goal is typically to achieve a target degradation of 5-20% of the active substance, as over-stressing can lead to secondary degradation products not relevant to normal storage conditions.[3]
Troubleshooting Guides
This section addresses common issues that may arise during the analysis of this compound and its degradation products, particularly when using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Q4: I am seeing no peaks or very small peaks in my HPLC chromatogram. What should I do?
-
Check the Detector: Ensure the detector lamp is on and that there are no loose or broken connections between the detector and the data acquisition system.[7]
-
Verify Mobile Phase Flow: Confirm that the HPLC pump is running and that there is sufficient mobile phase in the reservoirs. Check for any leaks in the system.[7][8]
-
Inspect the Sample: Make sure the correct sample was injected and that it has not deteriorated. If using an autosampler, check for air bubbles in the vials. It can be helpful to inject a fresh, known standard to confirm the system is working correctly.[7]
-
Review Detector Settings: Ensure the detector wavelength is appropriate for this compound and its expected degradation products. For flavonoids, detection is often performed in the UV range (e.g., 254 nm or 280 nm).[9][10]
Q5: My HPLC system is showing abnormal pressure (too high or too low). How can I fix this?
-
High Pressure:
-
Obstruction: There may be a blockage in the system, often from precipitated buffer salts or particulate matter from the sample. Try flushing the system with a strong solvent (like 100% methanol or isopropanol).[7][8]
-
Column Issues: A blocked frit in the guard column or analytical column can cause high backpressure. Try removing the columns and running the system with a union to see if the pressure returns to normal. If so, the column may need to be replaced.[8]
-
-
Low Pressure:
-
Leaks: A leak in the system is the most common cause of low pressure. Carefully inspect all fittings and connections from the pump to the detector.[7][8]
-
Air in the Pump: Air trapped in the pump head can cause pressure fluctuations and low pressure. Purge the pump at a high flow rate to remove any air bubbles.[7]
-
Q6: I am having trouble separating this compound from its degradation products. What can I do to improve chromatographic resolution?
-
Optimize the Mobile Phase:
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[11]
-
Solvent Composition: Adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) and aqueous phase. Small changes can have a significant impact on retention times and selectivity.[11]
-
pH: The pH of the mobile phase can affect the ionization state of analytes and thus their retention. For flavonoids, adding a small amount of acid (e.g., 0.1% formic acid) is common.[9]
-
-
Change the Column:
-
Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column).
-
Particle Size: A column with smaller particles can provide higher efficiency and better resolution, though it will also generate higher backpressure.[12]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to generate and identify potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).[11]
2. Application of Stress Conditions:
-
For each condition, a separate aliquot of the this compound stock solution is used. A control sample (unstressed) should be kept under normal conditions for comparison.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the this compound solution. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 1 M NaOH.[4][13]
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the this compound solution. Keep at room temperature or slightly elevated temperature for a specified time. After incubation, cool and neutralize with an equivalent amount of 1 M HCl.[4][13]
-
Oxidation: Add a solution of 3-30% hydrogen peroxide to the this compound solution. Keep at room temperature for a specified time.[3]
-
Thermal Degradation: Store the this compound solution (or solid sample) in an oven at a high temperature (e.g., 80-100°C) for a set period.[5]
-
Photodegradation: Expose the this compound solution to a light source that provides UV and visible light, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]
3. Analysis of Degradation Products:
-
Analyze all stressed samples and the control sample by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).[14][15]
-
HPLC-MS Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Detection: Use a Photodiode Array (PDA) detector to obtain UV spectra of the peaks and a mass spectrometer (e.g., ESI-MS/MS) to obtain mass-to-charge ratios (m/z) and fragmentation patterns.[10][16]
-
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Use the MS and MS/MS data to propose structures for the identified degradation products.[17]
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Reference |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | [4][13] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 1 M | [4][18] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | [3] |
| Thermal | Temperature | 60°C - 100°C | [5] |
| Photolytic | Light Exposure | ICH Q1B Guidelines | [5] |
Table 2: Example Data Log for this compound Forced Degradation Study
| Stress Condition | Time (hours) | This compound Peak Area | % this compound Remaining | Degradation Product(s) Peak Area(s) | % Degradation |
| Control | 0 | Initial Area | 100% | 0 | 0% |
| Acid (1M HCl, 80°C) | 2 | Area | % | Area(s) | % |
| Acid (1M HCl, 80°C) | 6 | Area | % | Area(s) | % |
| Base (1M NaOH, RT) | 2 | Area | % | Area(s) | % |
| Base (1M NaOH, RT) | 6 | Area | % | Area(s) | % |
| Oxidative (3% H₂O₂, RT) | 2 | Area | % | Area(s) | % |
| Oxidative (3% H₂O₂, RT) | 6 | Area | % | Area(s) | % |
Visualizations
Caption: Experimental workflow for identifying this compound degradation products.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036595) [hmdb.ca]
- 2. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Luteolin in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with luteolin. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome the challenges associated with the low in vivo bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: Why does luteolin exhibit low oral bioavailability?
A1: Luteolin's low oral bioavailability is primarily due to two main factors:
-
Poor Aqueous Solubility: Luteolin is a lipophilic compound with low solubility in water and physiological fluids, which limits its dissolution in the gastrointestinal tract and subsequent absorption.
-
Extensive First-Pass Metabolism: After absorption, luteolin undergoes rapid and extensive metabolism, primarily in the intestines and liver. The main metabolic pathways are glucuronidation and sulfation, which convert luteolin into more water-soluble but often less biologically active metabolites. This significantly reduces the amount of free, active luteolin that reaches systemic circulation.
Q2: What are the primary strategies to enhance the bioavailability of luteolin?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and extensive metabolism. These include:
-
Nanoformulations: Encapsulating luteolin in nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and micelles can improve its solubility, protect it from degradation, and enhance its absorption.
-
Phospholipid Complexes (Phytosomes): Forming a complex between luteolin and phospholipids can improve its lipophilicity and ability to permeate biological membranes.
-
Cyclodextrin Inclusion Complexes: Encapsulating the luteolin molecule within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.
-
Solid Dispersions: Dispersing luteolin in a polymeric carrier can enhance its dissolution rate.
Q3: What are the main metabolites of luteolin found in vivo?
A3: In both rats and humans, luteolin is primarily metabolized into glucuronide and sulfate conjugates. The most common metabolites found in plasma are luteolin-3'-O-glucuronide and luteolin-7-O-glucuronide. In humans, luteolin-3′-O-sulfate has also been identified as a major plasma metabolite.[1][2]
Q4: Which signaling pathways are modulated by luteolin and are relevant to its therapeutic effects?
A4: Luteolin is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Understanding these pathways is crucial for designing mechanism-based studies. The primary pathways include:
-
Keap1-Nrf2 Signaling Pathway: Luteolin can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.
-
NF-κB Signaling Pathway: Luteolin has been shown to inhibit the NF-κB pathway, a key player in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: Luteolin can modulate the activity of various mitogen-activated protein kinases (MAPKs), which are involved in cellular processes like proliferation, differentiation, and apoptosis.
Troubleshooting Guides
Issue 1: Formulation & Characterization
Problem: My luteolin nanoformulation is showing signs of aggregation or instability.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Stabilizer Concentration | The concentration of the stabilizer (e.g., poloxamer, PVA, Tween 80) is critical. If it's too low, it won't sufficiently coat the nanoparticle surface, leading to aggregation. Optimize the stabilizer concentration through systematic trials. |
| Improper Solvent/Anti-solvent Ratio | In nanoprecipitation methods, an incorrect ratio of the solvent (dissolving luteolin) to the anti-solvent (usually water) can cause rapid, uncontrolled precipitation and aggregation. Systematically vary this ratio to control the rate of nanoparticle formation. |
| Suboptimal Processing Parameters | Factors like homogenization speed/duration or sonication power/time can significantly impact nanoparticle size and stability. Optimize these parameters for your specific formulation. |
| Storage Conditions | Storing lipid-based nanoparticles at 4°C is often preferable to freezing, which can cause aggregation upon thawing. If freezing is necessary, consider adding a cryoprotectant like sucrose or trehalose. |
Problem: I am having difficulty dissolving luteolin for my experiments.
| Solvent | Reported Solubility |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | >1 mg/mL |
| Water | Very low, ~0.1-0.2 mg/mL at physiological pH |
For aqueous buffers, it is recommended to first dissolve luteolin in a small amount of DMSO or DMF and then dilute it with the aqueous buffer of choice.
Issue 2: In Vitro & In Vivo Experiments
Problem: I am observing low and variable results in my Caco-2 cell permeability assay.
| Potential Cause | Troubleshooting Suggestion |
| Poor Monolayer Integrity | Before each experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer. TEER values should be stable and within the range established for your laboratory. |
| Low Compound Recovery | Luteolin's lipophilicity can lead to non-specific binding to plasticware. Use low-binding plates and sample tubes. Also, assess the stability of luteolin in the assay medium over the experimental duration. |
| Efflux Transporter Activity | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can pump luteolin back into the apical side, leading to an underestimation of its permeability. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. |
Problem: I am encountering unexpected peaks during HPLC analysis of luteolin and its metabolites from plasma samples.
| Potential Cause | Troubleshooting Suggestion |
| Matrix Effects | Components of the plasma matrix can co-elute with your analytes and cause ion suppression or enhancement in mass spectrometry, or interfere with UV detection. Optimize your sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances. |
| Metabolite Isomers | Luteolin can be glucuronidated or sulfated at different positions, leading to isomeric metabolites that may have similar retention times. Optimize your chromatographic conditions (e.g., gradient elution, column chemistry) to improve the resolution of these isomers. |
| Contamination | Ensure the purity of your standards and the cleanliness of your HPLC system. Run blank injections of your mobile phase and extraction solvent to identify any background peaks. |
Data Presentation: Comparative Bioavailability of Luteolin Formulations
The following table summarizes pharmacokinetic data from various preclinical studies, demonstrating the enhanced bioavailability of luteolin through different formulation strategies.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) |
| Luteolin Suspension | Rat | 30 | ~0.2 | ~1.0 | ~0.8 | - |
| Luteolin-Nanosuspension | Rat | Not Specified | ~1.6 | ~0.5 | ~3.8 | ~4.72 |
| Luteolin Solid Lipid Nanoparticles (SLNs) | Rat | Not Specified | ~1.0 | ~0.25 | ~3.9 | ~4.89 |
| Luteolin-Hydroxyethyl Starch Nanocrystals | Rat | 30 | ~0.7 | ~1.0 | ~3.5 | ~3.56 |
Note: The data presented is a compilation from multiple sources and should be used for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
Experimental Protocols
Preparation of Luteolin-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization and Ultrasonication
Materials:
-
Luteolin
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Distilled water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add luteolin to the melted lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot coarse emulsion to high-power probe ultrasonication for a defined time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Luteolin formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values above a predetermined threshold. Additionally, a co-transport study with a low-permeability marker like Lucifer yellow can be performed to confirm monolayer integrity.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the luteolin test solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - for efflux assessment): Repeat the procedure in step 3, but add the luteolin test solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of luteolin in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of luteolin across the monolayer (µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C0 is the initial concentration of luteolin in the donor chamber (µg/mL)
-
Signaling Pathway Diagrams
Below are simplified diagrams of key signaling pathways modulated by luteolin, created using the DOT language.
Caption: Luteolin activates the Keap1-Nrf2 pathway.
References
Luteolin Interference in Cell Viability Assays: A Technical Support Guide
FOR IMMEDIATE RELEASE
Researchers and drug development professionals utilizing the flavonoid luteolin in their experiments are advised of potential interference with commonly used tetrazolium-based cell viability assays. This technical guide provides a comprehensive overview of the issue, troubleshooting strategies, and recommended alternative protocols to ensure accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results inconsistent when treating cells with luteolin?
A1: Luteolin, a potent antioxidant, can directly reduce tetrazolium salts such as MTT, XTT, and WST-1 to their colored formazan products, independent of cellular metabolic activity.[1][2][3][4][5] This chemical reduction by luteolin can lead to an overestimation of cell viability and mask the true cytotoxic effects of the compound.
Q2: Which cell viability assays are most affected by luteolin?
A2: Tetrazolium reduction assays, including MTT, MTS, XTT, and WST-1, are highly susceptible to interference from luteolin due to its inherent reducing potential.[1][2][3][4][5]
Q3: How can I confirm if luteolin is interfering with my cell viability assay?
A3: To determine if luteolin is directly reducing the assay reagent, it is essential to include a "compound-only" control. This involves incubating luteolin at the same concentrations used in your experiment in cell-free media with the assay reagent.[6] A significant color change in these wells indicates direct reduction and assay interference.
Q4: What are the primary mechanisms of luteolin interference?
A4: There are two primary mechanisms of interference:
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Direct Chemical Reduction: As a flavonoid with strong antioxidant properties, luteolin can donate electrons to the tetrazolium salt, chemically reducing it to formazan.[1][2][3][4][5] This process mimics the cellular dehydrogenase activity that the assay is designed to measure.
-
Spectral Overlap: Luteolin has a characteristic UV-Vis absorption spectrum.[7][8] While less common, there is a potential for this spectrum to overlap with the absorbance spectrum of the formazan product, which is typically measured between 450-600 nm.
Q5: Are there alternative cell viability assays that are not affected by luteolin?
A5: Yes, several alternative assays are recommended when working with antioxidant compounds like luteolin. These include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is not dependent on cellular metabolism, making it a reliable alternative.[2]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[6][9]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[6]
Troubleshooting Guide
If you suspect luteolin is interfering with your cell viability assay, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Higher than expected cell viability with increasing luteolin concentration. | Direct reduction of the tetrazolium salt by luteolin.[1][2][3][4][5] | 1. Run a compound-only control (luteolin in media without cells) to quantify the direct reduction. 2. Subtract the background absorbance from the compound-only control from your experimental wells. 3. Switch to a non-tetrazolium-based assay like SRB or an ATP-based assay for more reliable results.[2][6][9] |
| High background absorbance in all wells containing luteolin. | Overlap of luteolin's absorbance spectrum with the formazan product's absorbance wavelength. | 1. Measure the absorbance spectrum of luteolin in your assay medium to check for overlap at the detection wavelength. 2. If significant overlap exists, an alternative assay with a different detection method (e.g., luminescence) is strongly recommended. |
| Inconsistent or non-reproducible results. | Variability in the direct reduction of the assay reagent by luteolin due to factors like incubation time and media components.[1][4] | 1. Standardize incubation times precisely. 2. Ensure consistent media and serum batches are used throughout the experiments. 3. For definitive results, transition to a more robust assay method like the SRB or ATP assay. |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for Luteolin Interference
This protocol is designed to determine the extent of direct reduction of a tetrazolium salt by luteolin.
Materials:
-
Luteolin stock solution
-
Cell culture medium (the same used in your cell-based experiments)
-
96-well plate
-
Tetrazolium salt solution (e.g., MTT, XTT, WST-1)
-
Plate reader
Procedure:
-
Prepare a serial dilution of luteolin in the cell culture medium in a 96-well plate. The concentration range should match the concentrations used in your cell viability experiments.
-
Include wells with medium only as a blank control.
-
Add the tetrazolium salt solution to each well according to the manufacturer's instructions.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.
-
If using MTT, add the solubilizing agent (e.g., DMSO or SDS) to all wells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Interpretation: An increase in absorbance in the wells containing luteolin compared to the blank control indicates direct reduction of the tetrazolium salt and interference with the assay.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
This protocol provides a reliable alternative to tetrazolium-based assays when working with interfering compounds.
Materials:
-
Cells seeded in a 96-well plate and treated with luteolin
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader
Procedure:
-
After treating cells with luteolin for the desired time, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate on a plate shaker for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a plate reader.
Visualizations
Caption: Mechanism of Luteolin Interference in Tetrazolium-Based Assays.
Caption: Troubleshooting Workflow for Luteolin Assay Interference.
References
- 1. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Luteone precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Luteone in cell culture media. Given the limited specific solubility data for this compound, a prenylated isoflavone, the following recommendations are based on established protocols for structurally similar flavonoids, such as Luteolin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a natural isoflavone, a type of flavonoid compound.[1][2] Flavonoids are investigated for their various biological activities, including antioxidant and anti-inflammatory properties.[1] this compound's effects on cellular processes are of interest to researchers in various fields, including drug discovery.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the most likely cause?
A2: The most common cause of precipitation is "solvent shock." This occurs when a compound dissolved in a high concentration of an organic solvent, such as DMSO, is rapidly diluted into an aqueous solution like cell culture medium. Other potential causes include the final concentration of the organic solvent being too high, the use of cold media, or the pH of the media.[3]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Based on data for the similar flavonoid Luteolin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3][4][5] High-purity, sterile-filtered DMSO should be used.
Q4: What is a safe final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). For sensitive cell lines, a concentration below 0.1% is recommended.[3] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] The stock solution should also be protected from light, as flavonoids can be light-sensitive.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
| Issue ID | Problem | Probable Cause | Recommended Solution |
| PRECIP-01 | Immediate precipitation upon adding this compound to media. | Solvent Shock: Rapid dilution of the DMSO stock in the aqueous media. | Add the this compound stock solution dropwise to pre-warmed (37°C) media while gently swirling or vortexing the media to ensure rapid and uniform mixing.[3] |
| PRECIP-02 | Precipitate forms after a few hours of incubation. | High Final Solvent Concentration: The final concentration of DMSO is too high, causing this compound to fall out of solution over time. | Ensure the final DMSO concentration is below 0.5%, and for sensitive cells, below 0.1%.[3] Perform serial dilutions of your stock in DMSO first to reduce the volume of stock added to the media. |
| PRECIP-03 | Inconsistent precipitation between experiments. | Improper Dilution Method: Direct addition of concentrated stock to the media. | Prepare an intermediate dilution of the this compound stock in pre-warmed media before adding it to the final culture volume. |
| PRECIP-04 | Gradual appearance of crystals in the culture plate. | Low Temperature of Media: Adding the this compound stock to cold media decreases its solubility. | Always use pre-warmed (37°C) cell culture medium when preparing the final working concentration of this compound.[3] |
| PRECIP-05 | Loss of this compound activity over time, with or without visible precipitate. | Compound Degradation: this compound may be unstable due to factors like pH, light, or temperature. | Ensure the cell culture medium is properly buffered (typically pH 7.2-7.4).[3] Protect your stock and working solutions from light. Store stock solutions at -20°C or -80°C.[3][6] |
Quantitative Data Summary
Specific quantitative solubility data for this compound is limited. The following table summarizes the solubility of the structurally similar flavonoid, Luteolin, in various solvents. This data can be used as a guideline for preparing this compound stock solutions.
Table 1: Solubility of Luteolin in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Ethanol | ~5 mg/mL | [3] |
| Water | Very low (~0.85-1.0 mg/mL) | [7] |
| 1:5 solution of DMF:PBS (pH 7.2) | ~1 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Tare a sterile, amber microcentrifuge tube. Carefully weigh out the required mass of this compound powder to achieve a 10 mM solution (Molar Mass of this compound: 354.36 g/mol ).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulates remain.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
For a final concentration of 10 µM in 1 mL of medium, first prepare a 1 mM intermediate dilution by adding 5 µL of the 10 mM stock to 45 µL of pre-warmed medium. Mix well by pipetting.
-
-
Final Dilution:
-
Add the this compound stock solution (or intermediate dilution) to the pre-warmed medium dropwise while gently swirling the medium.
-
For a final concentration of 10 µM in 1 mL, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate dilution) to 999 µL (or 990 µL) of the pre-warmed medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of pre-warmed medium.
Visualizations
Experimental Workflow
Caption: Workflow for this compound solution preparation.
Signaling Pathways Modulated by Structurally Similar Flavonoids
The following diagrams illustrate key signaling pathways that are known to be modulated by flavonoids structurally similar to this compound, such as Luteolin.
PI3K/Akt Signaling Pathway
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
MAPK Signaling Pathway
Caption: this compound's modulation of the MAPK signaling cascade.
NF-κB Signaling Pathway
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (isoflavone) - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound this compound (FDB015507) - FooDB [foodb.ca]
Technical Support Center: Matrix Effects in Luteone Quantification by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Luteone by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][2] The primary cause of matrix effects, particularly in electrospray ionization (ESI), is the competition for ionization between this compound and matrix components.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[3][4] A blank matrix extract is then injected. Any fluctuation (dip or rise) in the constant this compound signal indicates the retention times at which matrix components are causing ion suppression or enhancement.[3]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked at the same concentration into a blank matrix extract after the extraction process.[2][5] The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[2]
Q3: What are the most effective strategies to minimize or eliminate matrix effects in this compound analysis?
A3: A multi-faceted approach is often the most successful. Key strategies include:
-
Optimized Sample Preparation: Employing more selective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components before LC-MS/MS analysis.[6]
-
Chromatographic Separation: Modifying your liquid chromatography (LC) method to better separate this compound from co-eluting matrix components is a critical step. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice for compensating for matrix effects.[7][8][9] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction.[7][9] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the analyte's behavior in the presence of matrix effects.[7]
-
Matrix-Matched Calibration: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects.
Q4: Are there specific challenges related to flavonoid quantification, like this compound, that I should be aware of?
A4: Yes, flavonoids as a class can be susceptible to matrix effects. A study on the LC-MS/MS determination of several bioflavonoids in food samples found negative matrix effects, indicating ion suppression.[10] Therefore, it is crucial to thoroughly validate your method for matrix effects when quantifying this compound.
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in this compound quantification.
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify the retention time windows where ion suppression or enhancement occurs. Quantify the matrix effect using a post-extraction spike experiment. 2. Improve Sample Preparation: If currently using a simple protein precipitation, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering phospholipids and other matrix components. 3. Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the regions of ion suppression/enhancement identified in the post-column infusion experiment. 4. Implement an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled (SIL) internal standard for this compound. This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7][8][9] |
| Inadequate Internal Standard | 1. Verify Co-elution: Ensure that the internal standard co-elutes with this compound. 2. Evaluate Matrix Effect on IS: Perform a post-extraction spike experiment for the internal standard to confirm it experiences the same degree of matrix effect as this compound. 3. Consider a SIL-IS: If using a structural analog, switching to a SIL-IS of this compound will provide more reliable correction.[7][9] |
Problem 2: Low this compound signal intensity (suspected ion suppression).
| Possible Cause | Troubleshooting Steps |
| Co-elution with Suppressing Agents | 1. Post-Column Infusion: Confirm the presence and retention time of ion suppression zones. 2. Chromatographic Optimization: Modify the LC method to shift the this compound peak away from the suppression zones. This could involve changing the mobile phase composition, gradient slope, or column chemistry. 3. Enhanced Sample Cleanup: Implement a more rigorous sample preparation method (e.g., a specific SPE sorbent) to remove the compounds causing suppression. |
| High Concentration of Matrix Components | 1. Sample Dilution: Dilute the sample extract before injection. This can reduce the concentration of interfering components, but ensure the this compound concentration remains above the lower limit of quantification (LLOQ). 2. Inject Smaller Volume: Reducing the injection volume can decrease the amount of matrix introduced into the mass spectrometer. |
Quantitative Data Summary
Table 1: Matrix Effect Evaluation for Flavonoids in Human Plasma
| Analyte | Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| This compound (Hypothetical) | Protein Precipitation | 0.65 | 35% Suppression |
| This compound (Hypothetical) | Liquid-Liquid Extraction | 0.85 | 15% Suppression |
| This compound (Hypothetical) | Solid-Phase Extraction | 0.98 | 2% Suppression |
| Luteolin | Protein Precipitation | Not Observed | - |
Data for Luteolin from a study on rat plasma which reported no significant matrix effect.[11]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify retention time regions where co-eluting matrix components cause ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system.
-
Using a syringe pump and a T-connector, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source.[3][4]
-
Begin data acquisition, monitoring the MRM transition for this compound. A stable baseline signal should be observed.
-
Inject a blank, extracted matrix sample (e.g., plasma from an untreated subject) onto the LC column.[3]
-
Acquire data in MRM mode for this compound while the blank matrix is being chromatographed.
-
Monitor the this compound signal intensity over the entire chromatographic run. Any deviation (dip or rise) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively.[3]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using your established protocol. Then, spike the same known amount of this compound standard into the final extracted matrix.[2][5]
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)[2]
-
Calculate the Percentage Matrix Effect: % Matrix Effect = (1 - MF) x 100%
-
A positive value indicates ion suppression.
-
A negative value indicates ion enhancement.
-
Protocol 3: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
Objective: To extract this compound from plasma while minimizing co-extraction of interfering matrix components.
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 4: Generic Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To selectively extract this compound from plasma and remove a significant portion of matrix interferences.
Methodology:
-
Condition the SPE Cartridge: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of an acidic solution (e.g., 2% formic acid in water) to disrupt protein binding. Add the internal standard.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin in Animal Research: A Technical Support Guide
Disclaimer: Initial searches for "Luteone" yielded insufficient in vivo data for creating a comprehensive guide for animal studies. Given the similarity in nomenclature and the extensive body of research available, this guide has been developed for Luteolin , a structurally related and well-studied flavonoid. It is presumed that the user may have intended to inquire about this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Luteolin in animal studies. The information is tailored for scientists and drug development professionals to optimize experimental design and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Luteolin in rodent studies?
A1: The effective dose of Luteolin can vary significantly depending on the animal model, route of administration, and the specific therapeutic area being investigated. For oral administration in mice and rats, doses commonly range from 10 to 100 mg/kg body weight.[1][2] For intraperitoneal injections, doses are often lower, in the range of 5 to 50 mg/kg.[3][4][5] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the oral bioavailability of Luteolin and how can it be improved?
A2: Luteolin has low oral bioavailability, often reported to be less than 10% in rodents.[6][7][8] This is primarily due to its poor water solubility and significant first-pass metabolism in the intestine and liver.[2][6] To enhance bioavailability, researchers can consider using formulation strategies such as nanoencapsulation, liposomes, or supersaturatable self-nanoemulsifying drug delivery systems (S-SNEDDS).[9][10][11][12][13][14]
Q3: What are the common vehicles used to administer Luteolin in animal studies?
A3: Due to its poor water solubility, Luteolin is typically dissolved or suspended in a vehicle for administration. Common vehicles include:
-
For oral gavage: Corn oil, olive oil, or aqueous solutions containing suspending agents like carboxymethylcellulose (CMC) or Tween 80.
-
For intraperitoneal injection: Dimethyl sulfoxide (DMSO) diluted with saline or phosphate-buffered saline (PBS). It is crucial to keep the final DMSO concentration low (typically <10%) to avoid vehicle-induced toxicity.
Q4: What is the reported LD50 for Luteolin?
A4: One study in mice reported an LD50 of 460 mg/kg for Luteolin.[15] However, other studies have shown no toxicity at doses as high as 500 mg/kg when administered intragastrically.[16] It is important to conduct preliminary toxicity studies for your specific animal model and administration route.
Q5: How is Luteolin metabolized in rodents?
A5: In rats, orally administered Luteolin is extensively metabolized into glucuronide and sulfate conjugates.[7][17][18] These metabolites are the predominant forms found in plasma.[18]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Inadequate Dose: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: Luteolin may not be reaching the target tissue in sufficient concentrations.[2][6] - Rapid Metabolism: The compound is being quickly metabolized and cleared from the system.[7][17][18] | - Perform a dose-response study to identify an effective dose. - Consider alternative routes of administration with higher bioavailability (e.g., intraperitoneal injection). - Utilize a formulation strategy to enhance absorption and reduce first-pass metabolism (e.g., nanoformulations).[9][10][11][12][13][14] |
| High Variability in Results | - Inconsistent Formulation: The Luteolin suspension or solution may not be homogenous, leading to inconsistent dosing. - Animal-to-Animal Variation: Differences in metabolism or absorption among individual animals. | - Ensure the dosing solution is well-mixed before each administration. - Increase the number of animals per group to improve statistical power. - Consider using a more standardized animal strain. |
| Vehicle-Related Toxicity | - High Concentration of DMSO: DMSO can be toxic at higher concentrations. - Irritation from Suspending Agents: Some vehicles may cause gastrointestinal irritation. | - Keep the final concentration of DMSO below 10% for injections. - Include a vehicle-only control group to assess any effects of the delivery vehicle. - Observe animals for any signs of distress or irritation after administration. |
| Precipitation of Luteolin in Dosing Solution | - Poor Solubility: Luteolin has low solubility in aqueous solutions. | - Use a co-solvent system (e.g., DMSO/saline). - Prepare fresh dosing solutions before each use. - Consider micronization or nanoformulation to improve solubility.[11] |
Quantitative Data Summary
Table 1: Luteolin Dosage in Rodent Inflammation Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effect | Reference |
| Mice (Carrageenan-induced paw edema) | Oral | 10 - 50 | Suppression of paw edema | [1][2] |
| Rats (LPS-induced inflammation) | Intraperitoneal | 5 - 30 | Reduction in serum TNF-α and IL-1β | [19] |
| Mice (LPS-induced lethal toxicity) | Intraperitoneal | 0.2 | Increased survival rate | [20] |
Table 2: Luteolin Dosage in Rodent Neuroprotection Models
| Animal Model | Route of Administration | Dose Range (mg/kg/day) | Observed Effect | Reference |
| 3xTg-AD Mice (Alzheimer's Disease) | Intraperitoneal | 20 - 40 | Improved spatial learning and memory | [4] |
| Rats (Intracerebral Hemorrhage) | Intraperitoneal | 10 - 20 | Reduced brain edema | [21] |
| Rats (Acetamiprid-induced neurotoxicity) | Oral | 50 | Neuroprotective effects | [22] |
| Mice (Aβ1-42-induced Alzheimer's Disease) | Not specified | 80 | Reduced neuroinflammation and neurodegeneration | [23] |
Table 3: Luteolin Pharmacokinetic Parameters in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (50 mg/kg) | Reference |
| Tmax (Time to maximum concentration) | 5 min | - | [7] |
| Cmax (Maximum concentration) | 5.5 µg/mL | 23.4 µg/mL | [7] |
| t1/2 (Half-life) | Not calculated (elimination phase below LOQ) | 8.94 h (free luteolin) | [7] |
| F (Bioavailability) | 4.10% | - | [7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity of Luteolin in a Mouse Model of Carrageenan-Induced Paw Edema
-
Animal Model: Male ICR mice (20-25 g).
-
Luteolin Preparation: Suspend Luteolin in 0.5% carboxymethylcellulose (CMC) in saline.
-
Dosing: Administer Luteolin orally at doses of 10 and 50 mg/kg body weight. The control group receives the vehicle (0.5% CMC) only.
-
Induction of Edema: One hour after Luteolin administration, inject 0.05 mL of 1% carrageenan in saline into the subplantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Protocol 2: Assessment of Neuroprotective Effects of Luteolin in a Rat Model of Intracerebral Hemorrhage (ICH)
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g).
-
ICH Induction: Induce ICH by injecting collagenase type VII into the striatum.
-
Luteolin Preparation: Dissolve Luteolin in a vehicle of DMSO and saline.
-
Dosing: Administer Luteolin intraperitoneally at doses of 5, 10, and 20 mg/kg immediately after ICH induction. The control group receives the vehicle only.
-
Neurological Scoring: Evaluate neurological deficits at 24 hours post-ICH using a standardized scoring system.
-
Brain Water Content: Measure brain water content at 24 hours post-ICH to assess brain edema. Euthanize the rats, remove the brains, and separate the hemispheres. Weigh the wet tissue, then dry it in an oven at 100°C for 24 hours and re-weigh to determine the dry weight. Calculate the percentage of water content.
-
Data Analysis: Compare the neurological scores and brain water content between the Luteolin-treated groups and the control group.
Signaling Pathway Diagrams
References
- 1. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]
- 4. Luteolin alleviates cognitive impairment in Alzheimer's disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin's Role in Anti-obesity Research: Methods [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and Optimization of Orally Administered Luteolin Nanoethosomes to Enhance Its Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. brieflands.com [brieflands.com]
- 20. Luteolin reduces lipopolysaccharide-induced lethal toxicity and expression of proinflammatory molecules in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The potential neuroprotective of luteolin against acetamiprid-induced neurotoxicity in the rat cerebral cortex [frontiersin.org]
- 23. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1-42-Induced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Luteone and Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids, Luteone and Genistein. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for professionals in the fields of research, science, and drug development.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Flavonoids, a class of polyphenolic compounds found in various plants, are renowned for their potent antioxidant properties. This guide focuses on a comparative analysis of two such flavonoids: this compound, a lesser-studied isoflavonoid, and Genistein, a well-researched isoflavone primarily found in soy products. Due to the limited direct research on this compound, this comparison will utilize data available for the structurally similar and well-studied flavone, Luteolin, as a proxy.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound (via Luteolin) and Genistein has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as Oxygen Radical Absorbance Capacity (ORAC) values.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Antioxidant Assay | Luteolin (as a proxy for this compound) | Genistein | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 2.099 µg/mL[1][2] | 1.89 mM (approximately 510.7 µg/mL)[3] | Quercetin: 1.84 µg/mL[1][2] |
| 13.2 ± 0.18 µM (approximately 3.78 µg/mL) | |||
| ABTS Radical Scavenging Activity (IC50) | 0.59 µg/mL[1][2] | 43.17 µg/mL | Quercetin: 0.5083 µg/mL[1][2] |
| 17.3 ± 0.82 µM (approximately 4.95 µg/mL)[4] | |||
| Oxygen Radical Absorbance Capacity (ORAC) | 2.70 ± 0.12 ORAC Units[5] | Data not consistently reported in µM Trolox Equivalents |
Experimental Protocols
A clear understanding of the methodologies employed in antioxidant assays is crucial for the interpretation of results. Below are detailed protocols for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (this compound/Luteolin, Genistein) and a positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) dissolved in a suitable solvent.
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 517 nm.
-
96-well microplates or cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a defined volume of each dilution to a microplate well or cuvette.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and a positive control
-
Spectrophotometer or microplate reader (absorbance at 734 nm)
-
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the test compound or standard at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined as in the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator.
-
Reagents and Equipment:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Trolox (a water-soluble vitamin E analog, used as a standard)
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Procedure:
-
A mixture of fluorescein and the test compound or Trolox standard is prepared in a 96-well black microplate.
-
The plate is pre-incubated at 37°C.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored kinetically over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are typically expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant capacity to the test sample.
-
Signaling Pathways and Mechanisms of Action
Both Luteolin and Genistein exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for assessing the antioxidant activity of compounds like this compound and Genistein in vitro.
Nrf2 Signaling Pathway Activation
A key mechanism for both Luteolin and Genistein is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like these flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), leading to their increased expression and enhanced cellular antioxidant defense.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also involved in the cellular response to oxidative stress. Both Luteolin and Genistein have been shown to modulate these pathways. For instance, they can influence the phosphorylation status of key MAPK proteins, which in turn can affect the activity of downstream transcription factors and the expression of genes involved in inflammation and cell survival, contributing to their overall antioxidant and cytoprotective effects.
Conclusion
The antioxidant mechanisms of both compounds converge on the activation of the Nrf2 pathway, a critical regulator of endogenous antioxidant defenses. Their ability to also modulate MAPK signaling pathways further underscores their pleiotropic effects on cellular responses to oxidative stress. For drug development professionals, both flavonoids represent promising candidates for the development of novel therapeutic strategies targeting oxidative stress-related diseases. Further research, particularly direct comparative studies and in vivo investigations, is warranted to fully elucidate their relative efficacy and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the anti-inflammatory and antioxidant activities of luteolin, kaempferol, apigenin and quercetin [agris.fao.org]
- 3. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-degenerative effect of Apigenin, Luteolin and Quercetin on human keratinocyte and chondrocyte cultures: SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteone vs. Other Prenylated Isoflavones: A Comparative Guide to Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of luteone and other selected prenylated isoflavones. While direct comparative data for this compound is limited in the current body of scientific literature, this document synthesizes available quantitative data for structurally related compounds to offer valuable insights for research and drug development.
Comparative Analysis of Biological Activities
Prenylation, the addition of a prenyl group, is known to enhance the biological activities of isoflavones, often by increasing their lipophilicity and ability to interact with cellular membranes. This section compares the reported anti-cancer, antimicrobial, antioxidant, and anti-inflammatory activities of this compound, its non-prenylated counterpart luteolin, and other relevant prenylated isoflavones.
Anti-Cancer Activity
Prenylated isoflavones have demonstrated significant potential as anti-cancer agents, often exhibiting greater potency than their non-prenylated precursors. The available data, primarily from in vitro studies, is summarized below.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Luteolin | A549 (Lung Carcinoma) | MTT | 3.1 | [1] |
| B16 melanoma 4A5 (Melanoma) | Alamar Blue | 2.3 | [1] | |
| CCRF-HSB-2 (T-cell Leukemia) | Alamar Blue | 2.0 | [1] | |
| TGBC11TKB (Gastric Cancer) | Alamar Blue | 1.3 | [1] | |
| HT-29 (Colon Cancer) | DNA Synthesis | ~20-60 | [1] | |
| HL60 (Leukemia) | MTT | 12.5 | [1] | |
| A431 (Squamous Cell Cancer) | MTT | 19 | [1] | |
| GLC4 (Lung Cancer) | MTT | 40.9 | [1] | |
| COLO 320 (Colon Cancer) | MTT | 32.5 | [1] | |
| Wighteone | SW480 (Colorectal Cancer) | Cell Viability | Not specified | [2] |
| Licoflavone C | HepG2 (Hepatocellular Carcinoma) | Not specified | 9 µg/mL (~26.6 µM) | [3] |
| 6,8-Diprenylgenistein | S. mutans | MIC | 1-4 µg/mL | [4] |
| Neobavaisoflavone | PANC-1 (Pancreatic Cancer) | Cell Viability | PC50 = 1.5 µM | [5] |
| Glabrene | PANC-1 (Pancreatic Cancer) | Cell Viability | PC50 = 5.7 µM | [5] |
Antimicrobial Activity
Prenylated isoflavones exhibit a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The prenyl group is thought to facilitate the disruption of bacterial cell membranes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Luteolin | Escherichia coli | 312.5 | [6][7] |
| Staphylococcus aureus | 312.5 | [6][7] | |
| Trueperella pyogenes | 78 | [8] | |
| Multidrug-resistant E. coli | 1000 | [9] | |
| Licoflavone C | E. coli | 7.81-15.62 | [3] |
| P. aeruginosa | 7.81-15.62 | [3] | |
| Candida strains | 7.81-15.62 | [3] | |
| Neobavaisoflavone | S. aureus (all strains) | 12.5 | [10] |
| Glabrene | S. aureus (wildtype & knockout) | 12.5-25 | [10] |
| S. aureus (overexpressing) | 25 | [10] | |
| 6,8-Diprenylgenistein | S. mutans | 1-4 | [4] |
| Glabrol | S. mutans | 6.25-12.5 | [4] |
| 8-Prenylnaringenin | S. mutans | 25 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antioxidant Activity
The antioxidant properties of isoflavones are well-documented and contribute to their various biological effects. The addition of a prenyl group can modulate this activity.
| Compound | Assay | IC50 | Reference |
| Luteolin | DPPH Radical Scavenging | 28.33 µg/mL | [11] |
| DPPH Radical Scavenging | 26.304 µg/mL | [12] | |
| DPPH Radical Scavenging (in acetone) | 9.4 µM | [13] | |
| DPPH Radical Scavenging (in methanol) | ~18.3 µM | [13] | |
| Catechin (for comparison) | DPPH Radical Scavenging (in acetone) | 3.4 µM | [13] |
Note: IC50 in this context is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Anti-Inflammatory Activity
Isoflavones can modulate inflammatory pathways, and prenylation may enhance these effects.
| Compound | Assay | IC50 | Reference |
| Luteolin | Inhibition of NO production in RAW 264.7 macrophages | Not specified | [14] |
| Licoflavone C | Inhibition of NO production in RAW 264.7 macrophages | 20.4 µM | [3] |
| Daidzein | Inhibition of IL-6 production in IL-1β-stimulated synovial MH7A cells | Significant inhibition | [15] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][16]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: Add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[17][18]
Nitric Oxide (NO) Synthase Inhibition Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key mediator in inflammation.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[19][20]
Signaling Pathways
Prenylated isoflavones exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways implicated in the action of these compounds.
Caption: General experimental workflow for assessing the biological activity of a test compound.
Caption: Simplified NF-κB signaling pathway and points of inhibition by isoflavones.
Caption: The MAPK/ERK signaling cascade and potential inhibition by isoflavones.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival, and its inhibition.
Conclusion
The available evidence strongly suggests that prenylated isoflavones, including this compound, are a promising class of bioactive compounds with significant anti-cancer, antimicrobial, antioxidant, and anti-inflammatory properties. The addition of the prenyl group generally appears to enhance these activities compared to their non-prenylated counterparts. While direct comparative quantitative data for this compound is sparse, the data presented for other structurally similar prenylated isoflavones provides a valuable framework for predicting its potential biological effects. Further research is warranted to elucidate the specific mechanisms of action of this compound and to directly compare its efficacy with other promising prenylated isoflavones in various preclinical models. This will be crucial for advancing the development of these natural compounds as potential therapeutic agents.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wighteone, a prenylated flavonoid from licorice, inhibits growth of SW480 colorectal cancer cells by allosteric inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prenylated isoflavonoids from Fabaceae against the NorA efflux pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Insights into the Membrane Permeabilization Activity of Antimicrobial Prenylated Isoflavonoids: A Comparative Study of Glabridin, Wighteone, and Lupiwighteone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 19. researchgate.net [researchgate.net]
- 20. 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C20H18O5 | CID 5317480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Luteone: A Potent Flavonoid in the Fight Against Bacterial Resistance
A Comprehensive Analysis of Luteone's Antibacterial Spectrum and a Comparison with Other Flavonoids
In the escalating battle against antimicrobial resistance, researchers are increasingly turning to natural compounds for novel therapeutic agents. Among these, flavonoids have emerged as a promising class of molecules with diverse biological activities, including potent antibacterial effects. This guide provides a detailed examination of the antibacterial spectrum of this compound, a prominent flavonoid, and compares its efficacy with other well-known flavonoids. The information presented is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their pursuit of new antibacterial strategies.
Comparative Antibacterial Efficacy
The antibacterial activity of this compound and other flavonoids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and its counterparts—Quercetin, Apigenin, and Kaempferol—against a panel of common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 62.5 - 64 | [1][2] |
| Staphylococcus aureus | General | 16 - 500 | [3][4] |
| Escherichia coli | Multidrug-resistant (MDR) | 1000 | [5] |
| Escherichia coli | General | 64 - 312.5 | [6][7] |
| Trueperella pyogenes | Various isolates | 78 | [8] |
| Listeria monocytogenes | General | 32 - 64 | [3] |
| Klebsiella pneumoniae | Multidrug-resistant (MDR) | 53.33 | [9][10] |
| Bacillus cereus | General | 213.33 | [9][10] |
| Candida albicans | SC5314, ATCC 10231 | 32 | [11] |
| Enterococcus faecalis | 20033, ATCC 29212 | 32 | [11] |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of Various Flavonoids
| Bacterium | This compound | Quercetin | Apigenin | Kaempferol |
| Staphylococcus aureus | 16 - 500[3][4] | 176 - 500[12][13] | 500 - 1000[4] | >1024[14] |
| Escherichia coli | 64 - 1000[5][6][7] | 500[15] | >4000[16][17] | - |
| Pseudomonas aeruginosa | - | 158[12] | >4000[16][17] | - |
| Listeria monocytogenes | 32 - 64[3] | 250[18] | - | - |
Note: A lower MIC value indicates greater antibacterial potency.
Unraveling the Mechanism of Action
This compound exerts its antibacterial effects through a multi-targeted approach, primarily by disrupting fundamental cellular processes essential for bacterial survival.
Experimental Workflow for Investigating Antibacterial Mechanisms
References
- 1. fiveable.me [fiveable.me]
- 2. academic.oup.com [academic.oup.com]
- 3. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. byjus.com [byjus.com]
- 6. byjus.com [byjus.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Cell wall biosynthesis — Kahne Lab [kahnelab.chemistry.harvard.edu]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. DNA Replication | Microbiology [courses.lumenlearning.com]
- 12. microbenotes.com [microbenotes.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. asm.org [asm.org]
- 16. hereditybio.in [hereditybio.in]
- 17. frontiersin.org [frontiersin.org]
- 18. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
Luteolin's Kinase Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount in drug discovery and chemical biology. This guide provides a comprehensive overview of the kinase cross-reactivity profile of Luteolin, a naturally occurring flavonoid. While the user's query mentioned "Luteone," it is highly probable that this was a typographical error for "Luteolin," a well-studied kinase inhibitor. This guide is therefore based on the available scientific data for Luteolin.
Luteolin has been demonstrated to inhibit a range of protein kinases, often in an ATP-competitive manner. Its polypharmacology presents both opportunities for broad-spectrum therapeutic applications and challenges related to off-target effects. This guide summarizes the quantitative data on Luteolin's inhibitory activity, details common experimental protocols for kinase inhibitor screening, and visualizes its impact on key cellular signaling pathways.
Quantitative Analysis of Luteolin's Kinase Inhibitory Activity
Luteolin's inhibitory activity has been quantified against several kinases using various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency. The following table summarizes the available IC50 data for Luteolin against different kinases and in various cell-based assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
| Target Kinase/Cell Line | IC50 (µM) | Assay Type/Context | Reference |
| Aurora B | 0.357 | Radiometric activity assay | [1] |
| Glycogen Synthase Kinase-3β (GSK-3β) | 1.5 | Luminescence assay | |
| PI3K | 8 | In vitro kinase assay | [2] |
| A431 (human squamous cell carcinoma) | 19 | Cell proliferation assay | [2][3] |
| A549 (human lung carcinoma) | 3.1 | Cell proliferation assay | |
| B16 melanoma 4A5 (murine) | 2.3 | Cell proliferation assay | |
| CCRF-HSB-2 (human T-cell leukemia) | 2.0 | Cell proliferation assay | |
| TGBC11TKB (human gastric cancer) | 1.3 | Cell proliferation assay | |
| HL60 (human promyelocytic leukemia) | 12.5 - 15 | Cell proliferation assay | [2] |
| L 1210 (mouse leukemia) | 40 | N-acetyltransferase assay | [2] |
| GLC4 (human lung cancer) | 40.9 | Cell proliferation assay | [2] |
| COLO 320 (human colon cancer) | 32.5 | Cell proliferation assay | [2] |
| HeLa (human cervical cancer) | 15.41 | Cell viability assay | [4] |
| U2OS (human osteosarcoma) | 36.35 | Cell viability assay | [4] |
| BEAS-2B (non-tumorigenic human bronchial epithelial) | 74.41 | Cell viability assay | [4] |
| HEK293A (non-tumorigenic human embryonic kidney) | 263.3 | Cell viability assay | [4] |
| LoVo (human colon cancer) | 66.70 (24h), 30.47 (72h) | Cytotoxicity assay | [5] |
Key Signaling Pathways Modulated by Luteolin
Luteolin's inhibition of multiple kinases allows it to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate some of the key pathways affected by Luteolin.
Caption: Luteolin inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Luteolin suppresses the MAPK/ERK signaling pathway.
References
- 1. The dietary flavonoid luteolin inhibits Aurora B kinase activity and blocks proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of luteolin and quercetin, inhibitors of tyrosine kinase, on cell growth and metastasis-associated properties in A431 cells overexpressing epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin Suppresses Cancer Cell Proliferation by Targeting Vaccinia-Related Kinase 1 | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Luteone Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Luteone, a flavonoid with significant therapeutic potential, has garnered considerable interest in the scientific community. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for drug development. The efficient extraction of this compound from its natural plant sources is a critical first step in its journey from laboratory research to clinical application. This guide provides a comparative analysis of various this compound extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Performance of this compound Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of this compound isolation. Below is a summary of quantitative data from various studies, comparing conventional and modern extraction techniques.
| Extraction Method | Plant Source | Solvent | Temperature (°C) | Time | Yield | Purity (%) | Reference |
| Maceration | Cajanus cajan leaves | Ethanol | Room Temp | 24 h | Lowest among compared methods | - | [1] |
| Heat Reflux | Vitex negundo leaves | Methanol | Boiling point | - | Highest among compared methods | - | [2] |
| Heat Reflux | Patrinia villosa | Methanol/HCl (13:1) | 77.6 | 43 min | 0.265 ± 0.03 mg/g | - | [3] |
| Heat Reflux | Schisandra chinensis | 70% Ethanol | 90 | 4 h | 0.046 mg/g | - | [4] |
| Soxhlet Extraction | Artocarpus heterophyllus waste | 70% Ethanol | Boiling point | - | 12.1% (total extract) | - | [5] |
| Ultrasound-Assisted Extraction (UAE) | Lactuca indica leaves | 58.86% Ethanol | - | 30 min | 48.01 mg/g (Total Flavonoids) | - | [6] |
| Ultrasound-Assisted Extraction (UAE) | Peanut shells | Supramolecular solvent | 67 | 20 min | 1.645 mg/g | >95% efficiency | [7] |
| Ultrasound-Assisted Extraction (UAE) | Schisandra chinensis | Ionic Liquid-Enzyme | 60 | 150 min | 0.2247 mg/g | - | [4] |
| Microwave-Assisted Extraction (MAE) | Cajanus cajan leaves | 80% Ethanol | 60 | 10 min | 0.10 ± 0.01 mg/g | - | [1] |
| Microwave-Assisted Extraction (MAE) | Tree Peony Pod | 70% Ethanol | - | 9.6 min | 151 µg/g | - | [8] |
| Microwave-Assisted Extraction (MAE) | Phyllostachys heterocycla leaves | 78.1% Ethanol | - | 24.9 min | 4.67% (Total Flavonoids) | - | [9] |
| Supercritical Fluid Extraction (SFE) | Scenedesmus almeriensis | Supercritical CO₂ | 65 | - | ~98% recovery | ~34% | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key extraction methods discussed.
Heat Reflux Extraction
This conventional method is widely used due to its simplicity and effectiveness.[2][3]
-
Plant Material Preparation: The plant material (e.g., leaves of Vitex negundo) is cleaned, shade-dried, and pulverized into a coarse powder.[2]
-
Extraction: A known quantity of the powdered material is placed in a round-bottom flask with a suitable solvent (e.g., methanol).[2] The flask is fitted with a condenser, and the mixture is heated to the boiling point of the solvent for a specified duration.
-
Filtration and Concentration: After extraction, the mixture is cooled and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[6][7]
-
Sample Preparation: A dried and powdered sample is weighed and placed in an extraction vessel.[12]
-
Extraction: The selected solvent is added to the sample. The vessel is then placed in an ultrasonic bath or subjected to sonication using an ultrasonic probe for a defined time and at a specific temperature and power.[7][12]
-
Post-Extraction: The extract is separated from the solid residue by centrifugation or filtration. The solvent is then evaporated to yield the crude this compound extract.[7]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, leading to rapid extraction.[1][8]
-
Sample and Solvent: A weighed amount of the powdered plant material is mixed with the extraction solvent in a microwave-transparent vessel.[1]
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power for a set duration. Temperature and pressure can be monitored and controlled.
-
Recovery: Following extraction, the mixture is cooled, filtered, and the solvent is evaporated to obtain the extract.[8]
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, typically CO₂, as the extraction solvent.[10][13]
-
System Setup: The system consists of a pump for the supercritical fluid, a pressure cell for the sample, a means of maintaining pressure, and a collection vessel.[14]
-
Extraction Process: The supercritical fluid is pumped to a heating zone to reach supercritical conditions. It then passes through the extraction vessel containing the plant material, where it dissolves the this compound.[14]
-
Collection: The this compound-laden fluid flows into a separator at a lower pressure, causing the this compound to precipitate out of the solution for collection. The CO₂ can be recycled.[14]
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the extracted this compound is commonly determined using HPLC.[15][16][17]
-
Sample and Standard Preparation: A known concentration of the extracted sample and a this compound standard are prepared in a suitable solvent (e.g., methanol).[15][16]
-
Chromatographic Conditions: The analysis is performed on an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV spectrophotometer at 360 nm). A mobile phase, such as a mixture of acetonitrile and water, is used for separation.[15][16]
-
Quantification: The purity of this compound in the sample is calculated by comparing the peak area of the sample with that of the standard.[15][16]
Visualizing Molecular Interactions and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
This compound Extraction and Analysis Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from a plant source.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various intracellular signaling pathways. The diagram below illustrates some of the key pathways affected by this compound, leading to cellular responses like apoptosis and inhibition of proliferation in cancer cells.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative assessment of extraction methods and quantitative estimation of luteolin in the leaves of Vitex negundo Linn. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 7. Ultrasonic-Assisted extraction of luteolin from peanut shells using supramolecular solvents and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 14. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 15. sxgreenfine.com [sxgreenfine.com]
- 16. sxgreenfine.com [sxgreenfine.com]
- 17. How to Quantify Luteolin in Herbal Extracts [eureka.patsnap.com]
- 18. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]
Luteolin vs. Its Glycosides: A Head-to-Head Comparison of Bioactivity
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the flavonoid luteolin and its glycosidic forms, supported by experimental data and mechanistic insights.
In the realm of natural product research, the flavonoid luteolin has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] Luteolin is a flavone, a class of flavonoids, and is found in various plants.[4] However, in nature, luteolin predominantly exists in its glycosidic forms, where a sugar moiety is attached to the aglycone structure.[5][6] This glycosylation can significantly impact the bioavailability, solubility, and ultimately, the biological activity of the parent molecule.[5] This guide provides a detailed, head-to-head comparison of luteolin and its common glycosides, presenting quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
It is important to clarify a potential point of confusion: this guide focuses on luteolin, a flavone. A similarly named compound, luteone, is a prenylated isoflavone and possesses a different chemical structure and biological profile.[4][7] The available comparative scientific literature is rich with data on luteolin and its glycosides, which will be the focus of this analysis.
Comparative Biological Activities: A Quantitative Overview
The biological efficacy of luteolin versus its glycosides is a subject of ongoing research, with the aglycone often exhibiting greater potency in in vitro assays. This is frequently attributed to its lower molecular weight and increased lipophilicity, facilitating easier passage across cell membranes.[8] However, the glycosides may offer advantages in terms of solubility and stability, potentially acting as prodrugs that are metabolized to the active aglycone in vivo.[9]
Table 1: Comparison of Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Inhibition of Nitric Oxide (NO) Production (IC₅₀) | Inhibition of Prostaglandin E₂ (PGE₂) Production (IC₅₀) | Reference |
| Luteolin | 13.9 µM | 7.4 µM | [10] |
| Luteolin-7-O-glucoside | 22.7 µM | 15.0 µM | [10] |
Table 2: Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity | Superoxide Anion Radical Scavenging Activity | Reference |
| Luteolin Glycosides (e.g., Luteolin 6-C-β-D-glucoside, Luteolin 7-O-β-D-glucoside, Luteolin 6-C-α-L-arabinoside) | Comparable to quercetin | Comparable to quercetin | [11][12] |
| Tricin (a comparator flavonoid) | Much lower than luteolin glycosides | Much lower than luteolin glycosides | [11][12] |
Table 3: Comparative Anticancer Activity in MDA-MB-231 Breast Cancer Cells
| Compound | Effect on Cell Viability | Effect on Migration and Invasion | Reference |
| Luteolin (at cytotoxic concentrations of 20 and 40 μM) | Induces apoptosis | Inhibits migration and invasion at non-cytotoxic concentrations (5 and 10 μM) by suppressing MMP-9 | [13] |
| Luteolin Glycosides | No cytotoxic, anti-migratory, or anti-invasive effects observed | No cytotoxic, anti-migratory, or anti-invasive effects observed | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of luteolin and its glycosides.
Determination of Total Flavonoid Content
This protocol is a widely used colorimetric method for quantifying total flavonoids in a sample.
-
Principle: This method is based on the reaction of flavonoids with sodium nitrite in an alkaline medium to form a colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the flavonoid concentration.
-
Procedure:
-
Prepare a standard curve using a known concentration of a reference flavonoid, such as quercetin.
-
Take 250 μL of the sample extract and add 300 μL of 5% sodium nitrite (NaNO₂).
-
After 6 minutes, add 300 μL of 10% aluminum nitrate (Al(NO₃)₃) and incubate for another 6 minutes.
-
Add 2 mL of 1 M sodium hydroxide (NaOH) and bring the total volume to 10 mL with 30% ethanol.
-
Allow the solution to stand at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
Calculate the total flavonoid content by comparing the absorbance of the sample to the standard curve. The results are typically expressed as quercetin equivalents (mg QE/g of dry matter).[14][15]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Mix various concentrations of the test compound (luteolin or its glycosides) with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing only the solvent and DPPH is also measured.
-
The radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[11]
-
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in a culture. It is often used to assess the cytotoxic effects of compounds.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Seed cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (luteolin or its glycosides) for a specified duration (e.g., 24 hours).
-
Add the MTS reagent to each well and incubate for a period (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.[16]
-
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to investigate the effect of compounds on signaling pathways.
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with an antibody specific to the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the target protein.
-
Procedure:
-
Lyse cells treated with the test compounds to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated IKKβ, IκBα, or P65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The intensity of the bands can be quantified to determine the relative expression levels of the protein.[17]
-
Signaling Pathways and Mechanisms of Action
Luteolin and its glycosides exert their biological effects by modulating a variety of intracellular signaling pathways. The differential effects observed between the aglycone and its glycosides can often be attributed to their ability to interact with and modulate these complex networks.
Anti-inflammatory Signaling Pathways
Luteolin and its glycosides have been shown to inhibit inflammatory responses by targeting key signaling cascades, including the NF-κB and PI3K-Akt pathways.[10][18]
Caption: Luteolin and Luteolin-7-O-glucoside inhibit LPS-induced inflammation.
As depicted in the diagram, both luteolin and its glycoside, luteolin-7-O-glucoside, can inhibit the phosphorylation of Akt, a key kinase in the PI3K pathway.[10] This, in turn, can suppress the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.[10][17] Notably, some studies suggest that luteolin can inhibit both NF-κB and another important transcription factor, AP-1, while luteolin-7-O-glucoside may only impede NF-κB activation.[10][18] This differential effect on AP-1 could contribute to the more potent anti-inflammatory activity of luteolin observed in some models.[10]
Antioxidant Signaling Pathways
The antioxidant effects of luteolin and its glycosides are mediated, in part, by their ability to upregulate endogenous antioxidant defense mechanisms through the Nrf2/MAPK signaling pathway.[19][20]
Caption: Luteolin and its glycoside enhance antioxidant defenses via Nrf2/MAPK.
Both luteolin and luteolin-7-O-glucoside can activate MAPKs such as p38 and JNK.[19] This leads to the phosphorylation and subsequent release of the transcription factor Nrf2 from its inhibitor, Keap1. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1).[19][20] The induction of these phase II detoxifying and antioxidant enzymes strengthens the cell's ability to combat oxidative stress.[19]
Anticancer Signaling Pathways
Luteolin has been shown to exert anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][21][22]
Caption: Luteolin's multi-targeted approach to inhibiting cancer progression.
Luteolin can suppress the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[21][22] It can also modulate MAPK signaling and inhibit the STAT3 pathway, both of which are implicated in tumor growth and progression.[2][21] Furthermore, luteolin has been shown to induce apoptosis through both the extrinsic (Fas/FasL-mediated) and intrinsic (mitochondrial) pathways.[13] In contrast, as highlighted in Table 3, the glycosidic forms of luteolin have demonstrated significantly less or no cytotoxic and anti-metastatic activity in some cancer cell line studies.[13]
Conclusion
The comparative analysis of luteolin and its glycosides reveals a nuanced picture of their biological activities. While the aglycone, luteolin, often demonstrates superior potency in in vitro studies, particularly in anti-inflammatory and anticancer assays, its glycosides should not be disregarded.[10][13] The enhanced solubility and potential for metabolic activation in vivo make luteolin glycosides important contributors to the overall health benefits associated with flavonoid-rich diets.[9]
For researchers and drug development professionals, the choice between luteolin and its glycosides will depend on the specific application. For in vitro screening and mechanistic studies, purified luteolin may be the preferred compound. However, for in vivo studies and the development of nutraceuticals or pharmaceuticals, the glycosidic forms warrant consideration due to their pharmacokinetic properties. Future research should focus on further elucidating the comparative bioavailability and metabolism of luteolin and its various glycosides in preclinical and clinical settings to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (isoflavone) - Wikipedia [en.wikipedia.org]
- 5. Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Leaf color as an indicator of the accumulation pattern of pharmaco-nutritional compounds in Lithocarpus litseifolius spring foliage [frontiersin.org]
- 15. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 18. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Luteolin's Synergistic Power: Enhancing the Efficacy of Known Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic resistance necessitates novel strategies to combat bacterial infections. One promising approach is the use of natural compounds to enhance the activity of existing antibiotics. Luteolin, a common flavonoid found in many plants, has demonstrated significant potential in this area. This guide provides a comprehensive comparison of the synergistic effects of Luteolin with various antibiotics, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.
Quantitative Analysis of Synergistic Activity
The synergistic effect of Luteolin in combination with various antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The table below summarizes the FICI values from several key studies, demonstrating the potentiation of antibiotic activity by Luteolin against a range of bacterial strains.
| Antibiotic | Bacterial Strain | Luteolin MIC (µg/mL) | Antibiotic MIC (µg/mL) | Combined Luteolin MIC (µg/mL) | Combined Antibiotic MIC (µg/mL) | FICI | Reference |
| Amoxicillin | Amoxicillin-Resistant Escherichia coli | ≥200 | >1000 | - | - | Synergistic | [1] |
| Ceftazidime | Streptococcus pyogenes | 128 | 0.50 | 16 | 0.12 | 0.37 | [2][3] |
| Ampicillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62.5 | - | - | - | Synergistic | [4] |
| Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62.5 | - | - | - | Synergistic | [4] |
| Gentamicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62.5 | - | - | - | Synergistic | [4] |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | 0.066 ± 0.013 (mg/mL) | 0.371 ± 0.036 (µg/mL) | Synergistic (80%) | [5] |
| Imipenem | Methicillin-Resistant Staphylococcus aureus (MRSA) | 500 | - | 400 | - | Synergistic | [6] |
| Ceftazidime | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | - | - | Synergistic | [6] |
Mechanisms of Synergistic Action
Luteolin enhances antibiotic efficacy through a multi-pronged approach, targeting bacterial defense mechanisms and cellular integrity. The primary mechanisms of action are:
-
Inhibition of β-lactamase: Luteolin can inhibit the activity of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics like penicillin and ceftazidime. This inhibition restores the effectiveness of these antibiotics against resistant strains.[1]
-
Increased Cell Membrane Permeability: Luteolin disrupts the bacterial cell membrane, increasing its permeability.[2] This allows for greater influx of the antibiotic into the bacterial cell, reaching its target in higher concentrations.
-
Inhibition of Peptidoglycan Synthesis: Evidence suggests that Luteolin may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[2] This action, combined with the effects of cell wall-targeting antibiotics, leads to enhanced bacterial cell lysis.
-
Effects on Nucleic Acid and Protein Synthesis: Studies have shown that Luteolin can decrease nucleic acid content while increasing protein levels within bacterial cells, suggesting an interference with key cellular processes that can potentiate the effects of antibiotics targeting these pathways.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of Luteolin with antibiotics.
Checkerboard Assay (Broth Microdilution Method)
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, or antagonistic effects of two compounds.
1. Preparation of Reagents:
-
Prepare stock solutions of Luteolin and the desired antibiotic in an appropriate solvent (e.g., DMSO) and dilute them in Mueller-Hinton Broth (MHB) to the desired starting concentrations.
-
Prepare a bacterial inoculum suspension from an overnight culture, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.
2. Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of Luteolin and the antibiotic.
-
Serially dilute the antibiotic horizontally across the columns and Luteolin vertically down the rows.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells with only Luteolin, only the antibiotic, and a growth control (no antimicrobial agents).
3. Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Luteolin in combination / MIC of Luteolin alone) + (MIC of antibiotic in combination / MIC of antibiotic alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent
-
FICI > 4: Antagonism
-
Time-Kill Curve Assay
The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.
1. Preparation of Cultures:
-
Prepare a bacterial culture in the logarithmic growth phase (approximately 1 x 10⁶ CFU/mL) in a suitable broth medium (e.g., MHB).
2. Experimental Setup:
-
Prepare flasks or tubes containing the broth medium with different concentrations of Luteolin, the antibiotic, and their combination (typically at sub-MIC concentrations that demonstrated synergy in the checkerboard assay).
-
Include a growth control flask without any antimicrobial agents.
3. Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial culture.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
4. Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.
5. Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing the Synergy
The following diagrams illustrate the experimental workflow for determining synergy and the proposed mechanisms of Luteolin's synergistic action with antibiotics.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Luteolin's mechanisms of synergistic action with antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin potentiates the effects of aminoglycoside and β-lactam antibiotics against methicillin-resistant Staphylococcus aureus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. mdpi.com [mdpi.com]
Validating Luteone's Mechanism of Action: A Comparative Guide to Gene Knockout Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteone, a prenylated isoflavone, presents a compelling case for investigation into its mechanism of action. While direct experimental data, particularly from gene knockout studies, remains limited in publicly accessible research, its structural class suggests potential therapeutic relevance. This guide provides a comparative framework for validating the hypothetical mechanism of action of this compound. It outlines established experimental protocols, presents hypothetical data in a structured format for clarity, and utilizes a well-researched flavonoid, Luteolin, as a comparative benchmark. The objective is to equip researchers with a practical roadmap for initiating studies to elucidate and validate the molecular targets and signaling pathways of this compound.
Introduction to this compound: A Prenylated Isoflavone of Interest
This compound is a naturally occurring isoflavone distinguished by a prenyl group, a modification known to enhance the biological activity and bioavailability of flavonoids.[1][2][3] Isoflavones, as a class, are recognized for their diverse pharmacological properties, and the introduction of a lipophilic prenyl group in this compound may augment its interaction with cellular membranes and protein targets.[3][4] Despite its interesting structure, there is a notable scarcity of research specifically detailing this compound's mechanism of action and its validation through techniques such as gene knockouts.
This guide will, therefore, present a hypothetical mechanism of action for this compound, drawing parallels with the extensively studied flavonoid, Luteolin. This approach will serve as an illustrative model for researchers aiming to investigate this compound's therapeutic potential.
Hypothetical Mechanism of Action and Comparative Analysis
Based on the known activities of similar flavonoids, we propose a hypothetical mechanism for this compound centered on the inhibition of a key inflammatory signaling pathway. For the purpose of this guide, we will hypothesize that this compound's primary target is the Kinase X (hypothetical target) , a critical component of the NF-κB signaling pathway .
Comparative Compound: Luteolin
Luteolin, a non-prenylated flavonoid, has been shown to exert its anti-inflammatory effects through the modulation of multiple signaling pathways, including the inhibition of NF-κB.[5][6][7] By comparing the hypothetical efficacy of this compound with the established data for Luteolin, we can frame the potential advantages conferred by the prenyl group.
Data Presentation: Hypothetical Comparative Efficacy
The following table summarizes hypothetical quantitative data comparing the efficacy of this compound and Luteolin in inhibiting key markers of the NF-κB pathway in a cellular model (e.g., LPS-stimulated macrophages).
| Parameter | This compound (Hypothetical Data) | Luteolin (Published Data Range) | Alternative Inhibitor (e.g., BAY 11-7082) |
| IC50 for Kinase X Inhibition | 5 µM | 15-25 µM | 10 µM |
| Inhibition of NF-κB p65 Nuclear Translocation | 75% at 10 µM | 50-60% at 20 µM | 80% at 10 µM |
| Reduction in TNF-α Secretion | 80% at 10 µM | 60-70% at 20 µM | 85% at 10 µM |
| Downregulation of iNOS Gene Expression | 70% at 10 µM | 50-60% at 20 µM | 75% at 10 µM |
Note: The data for this compound is purely illustrative to demonstrate a potential increase in potency due to its prenyl group.
Experimental Protocols for Validating Mechanism of Action
To validate the hypothetical mechanism of action of this compound, a series of experiments culminating in gene knockout studies are necessary.
Target Identification and Engagement
The initial step is to confirm the direct binding of this compound to its putative target, Kinase X.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., THP-1 macrophages) to 80% confluency.
-
Treatment: Treat cells with either this compound (at various concentrations) or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blot using an antibody specific for Kinase X.
-
Data Analysis: Increased thermal stability of Kinase X in the presence of this compound indicates direct binding.
-
Gene Knockout for Target Validation
The definitive method to validate that the observed effects of this compound are mediated through Kinase X is to remove the target protein from the cellular system using gene knockout technology.
-
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of KINASEX Gene
-
gRNA Design and Cloning: Design and clone two independent guide RNAs (gRNAs) targeting an early exon of the KINASEX gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection: Transfect the gRNA/Cas9 constructs into the chosen cell line.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Screen the clones for the absence of Kinase X protein expression by Western blot and confirm the genomic edit by Sanger sequencing.
-
Phenotypic Assays: Treat both the wild-type and KINASEX-knockout cell lines with this compound and the positive control (LPS).
-
Endpoint Analysis: Measure the downstream effects, such as NF-κB p65 nuclear translocation and TNF-α secretion. The absence of a this compound effect in the knockout cells would validate Kinase X as the primary target.
-
Visualizing the Experimental Workflow and Signaling Pathways
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow Diagram
Caption: Experimental workflow for validating this compound's mechanism of action.
Logical Relationship Diagram
Caption: Logical relationship of this compound's effect in WT vs. KO cells.
Conclusion
While the direct molecular mechanism of this compound is yet to be fully elucidated, its chemical structure as a prenylated isoflavone suggests it is a promising candidate for further investigation. This guide provides a comprehensive, albeit hypothetical, framework for researchers to approach the validation of this compound's mechanism of action. By employing established techniques such as CETSA for target engagement and CRISPR-Cas9 for gene knockout, the scientific community can begin to unravel the therapeutic potential of this intriguing natural compound. The provided protocols and visualizations serve as a blueprint for these future studies, encouraging a systematic and rigorous approach to drug discovery and development.
References
- 1. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin and its antidepressant properties: From mechanism of action to potential therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomics Guide: Predicting the Effects of Luteone Based on Luteolin-Treated Cells
Introduction
Luteone, a prenylated isoflavone found in plants such as lupins, is a flavonoid of growing interest for its potential biological activities.[1] However, comprehensive metabolomic studies detailing its specific effects on cellular metabolism are currently limited in publicly available research. In contrast, Luteolin, a structurally related and widely studied flavone, has been the subject of numerous metabolomic investigations. This guide provides a comparative analysis of the metabolomic effects of Luteolin on various cell lines, offering a predictive framework for understanding the potential metabolic reprogramming induced by this compound. The data presented here is derived from studies on Luteolin and should be considered as a surrogate for hypothesizing the effects of this compound until direct experimental data becomes available.
Luteolin has been shown to exert a range of biological effects, including anticancer, antioxidant, and anti-inflammatory properties.[2] These effects are intrinsically linked to its ability to modulate cellular metabolism. By examining the metabolic shifts in Luteolin-treated cells, we can infer potential mechanisms of action for this compound and guide future research in this area.
This guide summarizes key quantitative data from comparative metabolomics studies of Luteolin, details the experimental protocols used, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of flavonoid-induced metabolic alterations.
Quantitative Metabolomic Data
The following tables summarize the significant changes in metabolite levels observed in different cancer cell lines upon treatment with Luteolin (Lut) compared to control conditions or other compounds like Hydroxytyrosol (HT).
Table 1: Comparative Metabolomic Changes in Breast Cancer Cells Treated with Luteolin
| Cell Line | Treatment | Increased Metabolites | Decreased Metabolites | Reference |
| MDA-MB-231 | Luteolin | Formate, Acetate, UDP-GlcNAc, Glycerophosphocholine (GPC), Glutathione (GSH), Taurine, NAD+, ATP, Triacylglycerols (TAG), Total Fatty Acids (FAs) | Lactate, Phosphocholine (PCho), Myo-inositol, Creatine (Cr), Phosphocreatine (PCr), Several amino acids, Phosphatidylcholine (PC) | [3][4] |
| MCF-7 | Luteolin | Glutathione (GSH) | 19 metabolites showed significant variation | [3] |
Table 2: Effects of Luteolin on Metabolites in Other Disease Models
| Cell Model | Condition | Luteolin Effect | Affected Metabolites | Reference |
| PAH Model (Rats) | Pulmonary Arterial Hypertension | Recovered levels towards normal | LTB4, PGE2, PGD2, 12-HETE, 15-HETE, PGF2α, 8-iso-PGF2α | [5] |
| PC12 Cells | Glutamate-induced oxidative stress | Regulated 13 differential metabolites | Associated with amino acid, glucose, and nucleotide metabolism | [6] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for studying the metabolomic effects of flavonoids like Luteolin.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (MDA-MB-231, MCF-7)[3][4], human immortalized keratinocytes (HaCaT), and human melanoma cells (A375)[7] are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Flavonoid Treatment: Luteolin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with various concentrations of Luteolin for specific time periods (e.g., 24 or 48 hours). Control cells are treated with the vehicle (DMSO) alone. The concentrations used are often determined by prior cell viability assays, such as the MTT or XTT assay, to establish IC50 values.[3][7]
Metabolite Extraction
-
Intracellular Metabolites: After treatment, cells are washed with a cold saline solution to remove extracellular metabolites. The intracellular metabolites are then extracted using a cold solvent mixture, typically methanol/water or methanol/chloroform/water, to quench metabolic activity and precipitate proteins and lipids.
-
Extracellular Metabolites (Exometabolome): The cell culture medium is collected and centrifuged to remove cell debris. The supernatant containing the secreted metabolites is then prepared for analysis.
Metabolomic Analysis
-
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a common technique for untargeted metabolomics. Samples (cell extracts or culture medium) are reconstituted in a deuterated buffer and analyzed to obtain spectral data. The signals in the spectra are then assigned to specific metabolites and quantified.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the analysis of volatile and semi-volatile metabolites. Samples are derivatized to increase their volatility before being injected into the GC-MS system for separation and detection.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique used for both targeted and untargeted metabolomics. It separates metabolites based on their liquid chromatography retention time and detects them based on their mass-to-charge ratio.[8]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative metabolomics study of flavonoid-treated cells.
Caption: Experimental workflow for comparative metabolomics of flavonoid-treated cells.
Signaling Pathway
Luteolin has been reported to exert protective effects by inhibiting the NLRP3/IL-1β signaling pathway.[2] The following diagram illustrates this inhibitory action.
Caption: Luteolin's inhibitory effect on the NLRP3 inflammasome signaling pathway.
References
- 1. Frontiers | Comparative metabolomic profiling of Lupinus albus and L. angustifolius harvest residues: exploring chemical diversity and valorization potential [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics Insights into the Differential Response of Breast Cancer Cells to the Phenolic Compounds Hydroxytyrosol and Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted metabolomics combined with network pharmacology to reveal the protective role of luteolin in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics study based on GC-MS reveals a protective function of luteolin against glutamate-induced PC12 cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative studies to evaluate relative in vitro potency of luteolin in inducing cell cycle arrest and apoptosis in HaCaT and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS metabolomics comparisons of cancer cell and macrophage responses to methotrexate and polymer-encapsulated methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Luteone: A Guide to Safe Handling and Proper Disposal in a Laboratory Setting
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Luteone, a naturally occurring isoflavone. Adherence to these protocols is critical for protecting laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before any handling or disposal procedures, it is crucial to be aware of the necessary safety precautions. This compound should be handled in a well-ventilated area to avoid the formation of dust and aerosols.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.[1]
-
Eye Protection: Use safety goggles with side protection.[2]
-
Body Protection: Wear suitable protective clothing, which may include a lab coat and, if necessary, fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or dust formation is significant, use a full-face respirator with a particulate filter.[1][2]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [1][3] |
| Molecular Weight | 354.35 g/mol | [1] |
| CAS Number | 41743-56-0 | [1][3] |
| Physical Description | Solid (Off-white to light yellow) | [3][4] |
| Melting Point | 225 - 227 °C | [3] |
| Boiling Point | 635.7 ± 55.0 °C (Predicted) | [4] |
| Density | 1.424 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Strongest Acidic) | 6.87 ± 0.20 (Predicted) | [4] |
| Water Solubility | 0.019 g/L (Predicted) | [5] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Discharging this compound into sewer systems or the environment is prohibited.[1]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Differentiate between pure this compound, solutions containing this compound, and contaminated labware (e.g., gloves, vials, absorbent paper).
-
Solid Waste:
-
Liquid Waste:
Step 2: Labeling and Storage
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste".[6] The label must include the full chemical name ("this compound"), concentration, and any associated hazards.[6]
-
Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[6] The storage area must be away from drains and water sources to prevent environmental contamination in the event of a spill.[6]
Step 3: Final Disposal
-
Professional Disposal Service: The primary method for this compound disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Arrange for pickup by your institution's certified hazardous waste disposal service.
-
Regulatory Compliance: Complete all required paperwork, such as a hazardous waste manifest, as per institutional and regulatory guidelines.[6]
Step 4: Decontamination and Empty Container Disposal
-
Decontamination: Clean any surfaces or non-disposable equipment that came into contact with this compound.
-
Empty Containers: Original this compound containers can be triply rinsed (or the equivalent) with a suitable solvent.[1]
-
Important: Collect all rinsate (the liquid from rinsing) as hazardous chemical waste and add it to your liquid waste container.[8]
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling if permissible.[1] Combustible packaging materials may be incinerated.[1]
-
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the step-by-step process for segregating, containing, and disposing of this compound waste.
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, follow these procedures immediately.
-
Spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Prevent the spill from entering drains or the environment.[1]
-
-
Exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 41743-56-0 [amp.chemicalbook.com]
- 5. Showing Compound this compound (FDB015507) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. Waste Management in Biomedicum | Staff Portal [staff.ki.se]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Luteone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Luteone. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and detailed disposal plans to foster a secure research environment.
Chemical and Physical Properties
This compound is a natural isoflavone with antioxidant, antibacterial, and antifungal activities.[1][2] A summary of its key chemical and physical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C20H18O6 | [3][4] |
| Molecular Weight | 354.35 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Density | 1.424 g/cm³ | [3] |
| Melting Point | 225 - 227 °C | [4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure and ensure personal safety when handling this compound.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., neoprene or nitrile rubber). Gloves must be inspected before use. | To prevent skin contact.[3][5] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes.[6] |
| Body Protection | Wear suitable protective clothing, such as a lab coat or impervious clothing.[3] | To prevent skin contact with clothing. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | To avoid inhalation of dust or aerosols.[3] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.[3]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks and environmental impact.
Handling and Storage Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoidance of Contact : Take necessary precautions to avoid contact with skin and eyes.[3]
-
Aerosol and Dust Prevention : Avoid the formation of dust and aerosols during handling.[3]
-
Ignition Sources : Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[3]
-
Ignition Sources : Remove all sources of ignition.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Clean-up : Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Product Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[3]
Workflow Visualizations
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows.
Caption: Workflow for the safe handling, spill management, and disposal of this compound.
References
- 1. This compound CAS#: 41743-56-0 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C20H18O6 | CID 5281797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
